Sapurimycin
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp.DO-116; structurally related to kapurimycin; structure given in J Antibiot (Tokyo) 1991; 44(1):40
Structure
2D Structure
3D Structure
Properties
CAS No. |
132609-35-9 |
|---|---|
Molecular Formula |
C25H18O9 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 |
InChI Key |
MAUMGBVGKFVQCP-NAVFIMFESA-N |
Isomeric SMILES |
C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sapurimycin; |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Biological Activity of Sapurimycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products. First isolated in the early 1990s, it exhibits significant activity against Gram-positive bacteria and various tumor cell lines. Its mechanism of action is attributed to the induction of single-strand breaks in DNA. This technical guide provides a comprehensive overview of the origin, biosynthesis, mechanism of action, and biological activities of this compound, with a focus on the experimental data available to date.
Discovery and Producing Organism
This compound was discovered during a screening program for antitumor compounds from actinomycetes.[1] It is produced by the bacterial strain Streptomyces sp. DO-116.[1] This strain was isolated from a soil sample and identified as a member of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.
Physicochemical Properties and Structure
This compound is structurally related to the pluramycin family of antibiotics, sharing the characteristic anthra-γ-pyrone skeleton.[2] However, it is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position.[2] Its molecular structure was elucidated through spectral studies of its methyl ester.[2]
Biosynthesis
While the complete biosynthetic gene cluster for this compound has not yet been fully characterized in the available literature, its structural similarity to other pluramycin-type antibiotics suggests a biosynthetic pathway involving a type I or a hybrid type I/type II polyketide synthase (PKS) system. These complex enzymatic machineries are responsible for the assembly of the polyketide backbone of the molecule from simple acyl-CoA precursors. The biosynthesis of related compounds, such as kidamycin, involves the action of various tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases, to modify the initial polyketide chain and generate the final complex structure.
Below is a generalized, hypothetical workflow for the biosynthesis of an anthra-γ-pyrone antibiotic like this compound, based on known pathways for similar compounds.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
Fermentation and Isolation
The production of this compound by Streptomyces sp. DO-116 is typically carried out in a liquid fermentation medium.[1] To enhance the yield, the fermentation medium is often supplemented with a high porous polymer resin, which adsorbs the antibiotic during cultivation.[1]
A generalized protocol for the isolation and purification of this compound is as follows:
-
Adsorption: The fermentation broth containing this compound is passed through a column packed with a high porous polymer resin.
-
Elution: The adsorbed this compound is eluted from the resin using a suitable organic solvent.
-
Solvent Extraction: The eluate is then subjected to repeated solvent extractions to concentrate the active compound.[1]
-
Chromatography: Further purification is achieved through a combination of adsorption chromatography (e.g., silica gel chromatography) and High-Performance Liquid Chromatography (HPLC).[1]
Caption: Isolation and purification workflow for this compound.
Mechanism of Action
The primary mechanism of action of this compound is the induction of single-strand breaks in supercoiled plasmid DNA.[1] This DNA-damaging activity is a common feature of many antitumor antibiotics and leads to the inhibition of DNA replication and transcription, ultimately triggering cell death. The precise molecular interactions between this compound and DNA, as well as the specific signaling pathways activated in response to this damage, are areas for further investigation.
A generalized signaling pathway initiated by DNA damage is depicted below.
Caption: DNA damage response pathway initiated by this compound.
Biological Activity
This compound has demonstrated a range of biological activities, primarily as an antibacterial and antitumor agent.
Antibacterial Activity
This compound is active against bacteria, with a particular potency observed against Gram-positive organisms.[1] Specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains have not been detailed in the readily available literature.
Antitumor Activity
In vivo studies have shown that this compound exhibits antitumor activity against murine leukemia P388 and sarcoma 180 in mice.[1] Quantitative data, such as IC50 values from these studies, are not specified in the accessible abstracts of the original publications.
Table 1: Summary of this compound's Biological Activity
| Activity Type | Target | Observed Effect | Quantitative Data | Reference |
| Antibacterial | Gram-positive bacteria | Inhibition of growth | MIC values not specified | [1] |
| Antitumor | Leukemia P388 (in mice) | Antitumor activity | IC50 values not specified | [1] |
| Antitumor | Sarcoma 180 (in mice) | Antitumor activity | IC50 values not specified | [1] |
| Biochemical | Supercoiled plasmid DNA | Induces single-strand breaks | Not applicable | [1] |
Conclusion and Future Perspectives
This compound is a promising antitumor antibiotic with a distinct chemical structure and a clear mechanism of DNA damage. While its initial discovery and characterization have laid a solid foundation, further research is required to fully elucidate its potential. Key areas for future investigation include the sequencing and characterization of its biosynthetic gene cluster, which could open avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties. Additionally, detailed studies on its specific interactions with DNA and the downstream cellular signaling pathways will provide a more complete understanding of its mode of action and could inform its potential clinical applications. The determination of specific IC50 and MIC values against a broader range of cancer cell lines and pathogenic bacteria is also crucial for a comprehensive assessment of its therapeutic index and spectrum of activity.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sapurimycin and its Producing Organism, Streptomyces sp. DO-116
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin, a novel antitumor antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces sp. DO-116. Structurally classified as an anthraquinone-γ-pyrone, it is closely related to the kapurimycins and pluramycins. This document provides a detailed overview of the producing organism, its fermentation, and the isolation, biological activity, and mechanism of action of this compound. Experimental protocols, based on established methodologies for similar compounds, are presented to guide further research and development. Quantitative data, where publicly available, has been summarized, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The genus Streptomyces is a rich source of diverse secondary metabolites, including a majority of the clinically useful antibiotics.[1][2][3] These Gram-positive, filamentous bacteria are renowned for their complex life cycle and large genomes, which harbor numerous biosynthetic gene clusters.[1] In the continuous search for novel therapeutic agents, a screening program for antitumor compounds led to the isolation of Streptomyces sp. DO-116, the producer of the new antitumor antibiotic, this compound.[4] this compound has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable antitumor activity in murine models.[4] Its proposed mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA.[4]
The Producing Organism: Streptomyces sp. DO-116
Taxonomy and Morphology
While a detailed taxonomic classification of the specific DO-116 strain is not publicly available, general characteristics of the genus Streptomyces can be described. Members of this genus are aerobic, Gram-positive bacteria with a high G+C content in their DNA.[1][2] They exhibit a filamentous morphology, forming a complex mycelial network.[1][5] Morphological differentiation leads to the formation of aerial hyphae that segment into chains of spores, which are responsible for dispersal.[5][6]
Table 1: General Morphological and Physiological Characteristics of Streptomyces Species
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Filamentous, branching hyphae |
| Spore Formation | Formation of spore chains on aerial mycelia |
| Spore Surface | Can be smooth, warty, spiny, or hairy |
| Pigmentation | Production of soluble pigments is common |
| Metabolism | Aerobic, chemoorganotrophic |
| Carbon Utilization | Wide range of sugars and complex carbohydrates |
| Nitrogen Utilization | Various organic and inorganic nitrogen sources |
| Optimal Growth Temperature | Typically mesophilic (25-35°C) |
| Optimal pH | Generally neutral to slightly alkaline |
Note: Specific data for Streptomyces sp. DO-116 is not available in the public domain.
Biosynthesis of this compound
The biosynthetic pathway for this compound in Streptomyces sp. DO-116 has not been elucidated. However, based on its anthraquinone-γ-pyrone structure, it is likely synthesized by a type II polyketide synthase (PKS) pathway. These systems typically involve a minimal PKS complex (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein) and a suite of tailoring enzymes such as cyclases, aromatases, ketoreductases, and oxygenases. The biosynthesis of similar angucycline antibiotics, such as saframycin and saprolmycin, proceeds through such pathways.[7][8]
Proposed General Biosynthetic Scheme
Caption: Proposed biosynthetic pathway for this compound.
Fermentation and Production
This compound is produced by submerged fermentation of Streptomyces sp. DO-116. A key aspect of its production is the use of a high porous polymer resin in the fermentation medium, which adsorbs the antibiotic as it is produced, thereby increasing the overall titer.[4]
Experimental Protocol: Fermentation
1. Seed Culture Preparation:
-
Prepare a seed medium containing soluble starch (1%), glucose (1%), yeast extract (0.5%), peptone (0.5%), and CaCO₃ (0.1%) in distilled water. Adjust the pH to 7.2 before autoclaving.
-
Inoculate a loopful of spores or mycelial fragments of Streptomyces sp. DO-116 into a flask containing the sterile seed medium.
-
Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
-
Prepare the production medium. While the exact composition for this compound is not detailed, a typical Streptomyces fermentation medium could consist of glucose (4%), soybean meal (2%), corn steep liquor (0.5%), (NH₄)₂SO₄ (0.2%), and CaCO₃ (0.4%).
-
Add a high porous polymer resin (e.g., Amberlite XAD series) at a concentration of 2-5% (v/v) to the production medium before sterilization.
-
Inoculate the production flasks with 5-10% (v/v) of the seed culture.
-
Incubate at 28°C for 5-7 days on a rotary shaker at 220 rpm. Monitor the production of this compound by HPLC analysis of solvent extracts of the resin.
Caption: this compound fermentation workflow.
Isolation and Purification
The isolation of this compound involves a multi-step process beginning with the separation of the resin from the fermentation broth, followed by solvent extraction and chromatographic purification.[4]
Experimental Protocol: Isolation and Purification
1. Extraction from Resin:
-
Separate the polymer resin from the culture broth by filtration.
-
Wash the resin with water to remove residual medium components.
-
Extract the this compound from the resin using an organic solvent such as acetone or ethyl acetate.
-
Concentrate the solvent extract in vacuo to obtain a crude extract.
2. Solvent-Solvent Partitioning:
-
Dissolve the crude extract in ethyl acetate and partition it against an aqueous solution at a slightly acidic pH (e.g., pH 4-5) to remove more polar impurities.
-
Further partition the organic phase against a slightly alkaline aqueous solution (e.g., pH 8-9) to extract the acidic this compound into the aqueous phase.
-
Acidify the aqueous phase and re-extract the this compound into an organic solvent like ethyl acetate. Concentrate to dryness.
3. Adsorption Chromatography:
-
Dissolve the partially purified extract in a minimal amount of a suitable solvent.
-
Apply the sample to a silica gel column.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate this compound from other compounds.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
4. High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions and concentrate.
-
Perform final purification using reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer system (e.g., ammonium acetate).
-
Monitor the elution profile at a suitable wavelength (based on the UV-Vis spectrum of this compound) and collect the pure this compound peak.
-
Lyophilize the purified fraction to obtain this compound as a solid.
Caption: Isolation and purification of this compound.
Biological Activity
This compound exhibits a dual biological activity profile, with both antibacterial and antitumor properties.[4]
Antibacterial Activity
This compound is active against Gram-positive bacteria.[4] Specific Minimum Inhibitory Concentration (MIC) values are not available in the public literature.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | N/A |
| Bacillus subtilis | N/A |
| Micrococcus luteus | N/A |
| Escherichia coli | Inactive |
N/A: Not publicly available.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
1. Inoculum Preparation:
-
Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure (Broth Microdilution):
-
Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antitumor Activity
This compound has demonstrated in vivo antitumor activity against murine leukemia P388 and sarcoma 180.[4] Specific quantitative data on the percentage of tumor growth inhibition or increase in lifespan are not publicly available.
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Efficacy |
| Leukemia P388 | Mice | Active |
| Sarcoma 180 | Mice | Active |
Note: Specific dosage, administration route, and quantitative efficacy data are not available in the public domain.
Experimental Protocol: In Vivo Antitumor Assay (Sarcoma 180 Model)
1. Animal Model:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Inoculate the mice subcutaneously or intraperitoneally with a suspension of Sarcoma 180 cells.
2. Treatment:
-
Prepare a sterile formulation of this compound for injection (e.g., in saline or a suitable vehicle).
-
Begin treatment 24 hours after tumor inoculation.
-
Administer this compound at various dose levels (e.g., via intraperitoneal injection) daily for a specified period (e.g., 7-10 days).
-
Include a vehicle control group and a positive control group (e.g., treated with a known anticancer drug).
3. Evaluation:
-
Monitor the animals for signs of toxicity and record body weights.
-
At the end of the treatment period, sacrifice the animals and excise the tumors.
-
Measure the tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Mechanism of Action
The primary mechanism of action of this compound is believed to be its ability to cause single-strand breaks in supercoiled plasmid DNA in vitro.[4] This suggests that it may act as a DNA-damaging agent, a common mechanism for many antitumor antibiotics.
Experimental Protocol: In Vitro DNA Cleavage Assay
1. Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂).
-
Add varying concentrations of this compound to the reaction tubes.
-
Include a control reaction with no this compound.
2. Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
3. Analysis:
-
Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).
-
Analyze the DNA samples by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
The conversion of supercoiled DNA (form I) to nicked, open-circular DNA (form II) indicates single-strand breaks.
Caption: this compound's mechanism of DNA cleavage.
Conclusion
Streptomyces sp. DO-116 is the producer of this compound, a novel anthraquinone-γ-pyrone with promising antibacterial and antitumor activities. While the initial discovery and characterization have laid a solid foundation, further research is required to fully elucidate its potential. This includes a detailed taxonomic study of the producing strain, optimization of the fermentation and purification processes for improved yields, a comprehensive evaluation of its biological activity spectrum, and a deeper investigation into its biosynthetic pathway and mechanism of action. The protocols and information presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents from natural sources.
References
- 1. Streptomyces - Wikipedia [en.wikipedia.org]
- 2. ijabbr.com [ijabbr.com]
- 3. britannica.com [britannica.com]
- 4. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental biology of Streptomyces from the perspective of 100 actinobacterial genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and identification of saprolmycin biosynthetic gene cluster from Streptomyces sp. TK08046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Sapurimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin is a potent antitumor antibiotic belonging to the anthra-gamma-pyrone class of natural products.[1] Produced by the actinomycete Streptomyces sp. DO-116, it exhibits significant activity against Gram-positive bacteria and demonstrates in vivo efficacy against murine leukemia P388 and sarcoma 180 models.[2][3] The primary mechanism of action of this compound is attributed to its ability to induce single-strand breaks in supercoiled plasmid DNA.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, along with a visualization of the putative signaling pathway activated in response to the DNA damage it induces.
Chemical Structure and Physicochemical Properties
This compound possesses a unique chemical architecture centered around an anthra-gamma-pyrone skeleton, a feature it shares with other pluramycin-type antibiotics.[1] However, it is distinguished by the absence of sugar moieties on the D ring and the presence of a carboxymethyl group at the C-5 position.[1]
The definitive structure of this compound was elucidated through extensive spectral analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy, of its methyl ester derivative.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₈O₉ | [4] |
| Molecular Weight | 462.41 g/mol | [4] |
| Appearance | Not explicitly stated in reviewed literature | |
| Melting Point | Not explicitly stated in reviewed literature | |
| Solubility | Not explicitly stated in reviewed literature | |
| Optical Activity | Not explicitly stated in reviewed literature | |
| SMILES | C/C=C[C@H]1--INVALID-LINK--(c2cc(=O)c3c(cc4c(C(=O)c5c(ccc(c5C4=O)O)O)c3o2)CC(=O)O)O1 | [4] |
| InChI | InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 | [4] |
Biological Properties and Mechanism of Action
This compound exhibits a range of biological activities, most notably its antibacterial and antitumor properties.
Antibacterial Activity
Table 2: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity | Reference |
| Gram-positive bacteria | Active | [2] |
Antitumor Activity
In vivo studies have demonstrated the antitumor efficacy of this compound against P388 leukemia and Sarcoma 180 in murine models.[2]
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Activity | Reference | | :--- | :--- | :--- | | Leukemia P388 | Mice | Active |[2] | | Sarcoma 180 | Mice | Active |[2] |
Mechanism of Action: DNA Damage
The primary mechanism underlying the biological activity of this compound is its ability to cause single-strand breaks in supercoiled plasmid DNA.[2][3] This DNA-damaging capability is a hallmark of many anthracycline antibiotics and is central to their cytotoxic effects. While the precise molecular interactions leading to DNA cleavage by this compound have not been fully elucidated, it is hypothesized to involve intercalation into the DNA helix and subsequent generation of reactive oxygen species or direct interaction with topoisomerase enzymes.
Experimental Protocols
Fermentation and Isolation of this compound
This compound is produced by Streptomyces sp. DO-116 through fermentation.[2] A key aspect of its production is the use of a high porous polymer resin in the fermentation medium, which adsorbs the antibiotic and leads to increased titers.[2]
Protocol for Fermentation and Isolation:
-
Fermentation: Cultivate Streptomyces sp. DO-116 in a suitable fermentation medium supplemented with a high porous polymer resin.
-
Adsorption: Allow the fermentation to proceed, during which this compound is adsorbed onto the polymer resin.
-
Resin Separation: Separate the polymer resin from the culture broth.
-
Solvent Extraction: Extract the active material from the resin using an appropriate solvent.
-
Purification: Purify the crude extract through repeated solvent extractions, adsorption chromatography, and finally, High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[2]
In Vitro DNA Cleavage Assay
This assay is used to determine the ability of this compound to induce single-strand breaks in supercoiled DNA.
Protocol for DNA Cleavage Assay:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl buffer).
-
Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Electrophoresis: Analyze the DNA samples by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand cleavage.
In Vivo Antitumor Activity Assay (P388 Leukemia Model)
This assay evaluates the in vivo efficacy of this compound against a murine leukemia model.
Protocol for P388 Leukemia Assay:
-
Cell Implantation: Inoculate a suitable strain of mice (e.g., DBA/2) intraperitoneally with P388 leukemia cells.
-
Treatment: Administer this compound at various dosages to the mice, typically starting 24 hours after tumor implantation, following a defined treatment schedule (e.g., daily for a specific number of days).
-
Observation: Monitor the mice daily for survival.
-
Data Analysis: Calculate the mean survival time for each treatment group and the control group. The antitumor activity is often expressed as the percentage increase in lifespan (% ILS) compared to the control group.
Antibacterial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.
Protocol for Broth Microdilution Assay:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Putative Signaling Pathway: DNA Damage Response
The induction of DNA single-strand breaks by this compound is expected to trigger a cellular DNA Damage Response (DDR). While the specific DDR pathway activated by this compound has not been experimentally delineated, based on the mechanism of action of the broader class of anthracycline antibiotics, a putative pathway can be proposed. This response is critical in determining the ultimate fate of the cell, leading to either cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Caption: Putative DNA Damage Response pathway induced by this compound.
Conclusion
This compound is a promising antitumor antibiotic with a distinct chemical structure and a clear mechanism of action involving DNA damage. Its efficacy against leukemia and sarcoma in preclinical models, coupled with its activity against Gram-positive bacteria, underscores its potential for further investigation in drug development. The experimental protocols provided herein offer a framework for the continued study of this and related compounds. Future research should focus on elucidating the specific molecular targets of this compound, detailing the signaling pathways involved in its cytotoxic effects, and exploring its therapeutic potential in a broader range of cancer models.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Antimicrobial Metabolite from Bacillus sp.: Significant Activity Against Pathogenic Bacteria Including Multidrug-Resistant Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sapurimycin: A Technical Guide to its Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic belonging to the anthracycline family, a class of potent chemotherapeutic agents. Isolated from Streptomyces sp. DO-116, it has demonstrated significant activity against various cancer cell lines and in preclinical tumor models. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological mechanism of action, and the experimental methodologies used for its isolation and characterization.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 132609-35-9 | [1] |
| Molecular Weight | 462.41 g/mol | [2] |
| Molecular Formula | C25H18O9 | [3] |
Mechanism of Action: DNA Damage and Beyond
The primary mechanism of action of this compound is the induction of single-strand breaks in DNA.[1] This activity is central to its cytotoxic effects against cancer cells. While the precise signaling cascade initiated by this compound-induced DNA damage is not fully elucidated, it is understood to trigger the cell's DNA Damage Response (DDR) pathway.
This compound-Induced DNA Damage and Cellular Response
The diagram below illustrates the proposed signaling pathway following this compound-induced DNA damage.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Sapurimycin on DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin is a novel antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products, isolated from Streptomyces sp. DO-116.[1] Structurally, it is characterized by an anthra-γ-pyrone skeleton, distinguishing it from related compounds like pluramycin by the absence of sugars on the D ring and the presence of a carboxymethyl group on C-5.[2] While detailed biochemical data specifically for this compound is limited in publicly accessible literature, its structural similarity to the well-characterized kapurimycins provides a strong basis for understanding its mechanism of action. This guide synthesizes the available information on this compound and its analogs to present a comprehensive overview of its proposed mechanism of DNA damage, focusing on DNA alkylation and subsequent strand scission. This document also outlines detailed experimental protocols and visual workflows to facilitate further research into this promising antitumor agent.
Core Mechanism: DNA Alkylation and Strand Scission
The primary mechanism of action of this compound on DNA is believed to be covalent modification leading to single-strand breaks.[1][3] This process can be broken down into a three-step sequence, inferred from studies on the closely related kapurimycin A3:
-
Guanine Alkylation: this compound, through a reactive epoxide functional group, is proposed to act as an alkylating agent. It covalently binds to DNA, with a preference for guanine residues.[4] Specifically, the C-16 of the antibiotic is thought to form a covalent bond with a nitrogen atom of guanine.[4] NMR studies on kapurimycin A3 have confirmed the site of alkylation to be the N-7 position of guanine.
-
Depurination and Apurinic (AP) Site Formation: The formation of the bulky this compound-guanine adduct destabilizes the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. This leads to the cleavage of this bond and the release of the modified guanine base, a process known as depurination. The result is an apurinic/apyrimidinic (AP) site, a lesion in the DNA where a base is missing.[4][5]
-
DNA Strand Scission: The newly formed AP site is an unstable structure within the DNA duplex.[6] The sugar-phosphate backbone at this site is susceptible to hydrolysis, leading to the cleavage of the phosphodiester bond and resulting in a single-strand break in the DNA.[4]
This proposed mechanism is consistent with the observation that this compound causes single-strand breaks in supercoiled plasmid DNA in vitro.[1][3]
Potential for Topoisomerase Inhibition
Many antitumor antibiotics that interact with DNA also function as topoisomerase inhibitors.[7][8] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Topoisomerase poisons stabilize the transient covalent complex between the enzyme and cleaved DNA, leading to an accumulation of DNA strand breaks and ultimately cell death.[7][8]
While there is no direct evidence to date implicating this compound as a topoisomerase inhibitor, its DNA-damaging properties make this a plausible secondary mechanism of action. Further investigation is warranted to determine if this compound can inhibit the activity of topoisomerase I or II.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for this compound's interaction with DNA, such as binding constants (Kd) or IC50 values for DNA damage or enzyme inhibition, are not available. The following table is provided as a template for future experimental data.
| Parameter | Value | Experimental Context | Reference |
| DNA Binding Constant (Kd) | Data not available | e.g., Isothermal Titration Calorimetry | |
| IC50 (DNA Cleavage) | Data not available | e.g., Plasmid DNA cleavage assay | |
| IC50 (Topoisomerase I Inhibition) | Data not available | e.g., Topo I relaxation assay | |
| IC50 (Topoisomerase II Inhibition) | Data not available | e.g., Topo II decatenation assay |
Detailed Experimental Protocols
The following protocols are foundational for investigating the mechanism of action of this compound on DNA.
DNA Cleavage Assay
This assay is used to determine the ability of this compound to induce single- or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Loading Dye (with a tracking dye and density agent)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) and varying concentrations of this compound in the reaction buffer.
-
Include a negative control with no this compound and a positive control if available (e.g., another DNA cleaving agent).
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).
-
Visualize the DNA bands under UV light and quantify the intensity of each band. An increase in the relaxed circular and linear forms of the plasmid with increasing this compound concentration indicates DNA cleavage.
DNA Footprinting Assay
This technique can be used to identify the specific DNA sequences where this compound binds and causes cleavage.
Materials:
-
DNA fragment of known sequence, labeled at one end (e.g., with 32P or a fluorescent tag)
-
This compound
-
DNase I
-
Binding buffer
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger)
-
Gel electrophoresis system and autoradiography/fluorescence imaging equipment
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer to allow for binding.
-
Lightly digest the DNA with DNase I. The concentration of DNase I should be optimized to introduce, on average, one cut per DNA molecule.
-
Stop the digestion and denature the DNA fragments.
-
Separate the fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the gel. The regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of bands compared to a control reaction without this compound.
Topoisomerase Inhibition Assay
This assay determines if this compound inhibits the catalytic activity of topoisomerases. A relaxation assay for topoisomerase I is described here.
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I
-
This compound
-
Relaxation buffer (specific to the enzyme)
-
Stop solution (e.g., SDS/proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Pre-incubate Topoisomerase I with varying concentrations of this compound in the relaxation buffer.
-
Initiate the reaction by adding supercoiled plasmid DNA.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction with the stop solution.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of the enzyme will result in a decrease in the conversion of supercoiled DNA to its relaxed isoforms.
Conclusion and Future Directions
This compound is a promising antitumor antibiotic that likely exerts its cytotoxic effects through DNA damage. The proposed mechanism, based on its structural analog kapurimycin A3, involves guanine alkylation, depurination, and subsequent single-strand DNA cleavage.[4] This guide provides a framework for the detailed investigation of this compound's mechanism of action.
Future research should focus on:
-
Confirming the proposed mechanism: Utilizing techniques like mass spectrometry to identify the this compound-guanine adduct and performing detailed kinetic studies of the DNA cleavage reaction.
-
Acquiring quantitative data: Determining the binding affinity of this compound for DNA and its IC50 values for DNA cleavage and cytotoxicity.
-
Investigating topoisomerase inhibition: Explicitly testing the effect of this compound on the activity of both topoisomerase I and II.
-
Elucidating sequence specificity: Using DNA footprinting and sequencing techniques to determine if this compound targets specific DNA sequences.
A thorough understanding of the molecular interactions between this compound and its cellular targets will be crucial for its potential development as a therapeutic agent.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel human topoisomerase I inhibitors, topopyrones A, B, C and D. I. Producing strain, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel High Throughput Single Molecule Kinetic Assay for Site-Specific DNA Cleavage [jove.com]
- 4. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AP site - Wikipedia [en.wikipedia.org]
- 6. Structural biology of DNA abasic site protection by SRAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapurimycin: A Potential Topoisomerase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin, an antitumor antibiotic with an anthra-γ-pyrone skeleton, has demonstrated significant cytotoxic effects against various cancer cell lines. While direct evidence of its mechanism of action is still emerging, its structural similarity to known topoisomerase inhibitors, such as pluramycins and other anthracyclines, strongly suggests its potential as a topoisomerase inhibitor. This technical guide provides a comprehensive overview of this compound, its known biological activities, and a detailed exploration of the proposed mechanism of action as a topoisomerase II inhibitor based on analogous compounds. This document aims to serve as a valuable resource for researchers in oncology and drug discovery, providing the foundational knowledge and experimental framework necessary to further investigate this compound's therapeutic potential.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sp. DO-116, characterized as an anthra-γ-pyrone antitumor antibiotic.[1][2] Its chemical structure is related to the pluramycin family of antibiotics, which are known for their potent anticancer properties.[2] Early studies have shown that this compound exhibits antitumor activity against murine leukemia P388 and sarcoma 180.[1] A key finding that points towards its mechanism of action is its ability to induce single-strand breaks in supercoiled plasmid DNA in vitro, a hallmark of compounds that interact with DNA and potentially inhibit topoisomerase enzymes.[1]
Proposed Mechanism of Action: Topoisomerase II Inhibition
Based on its structural similarity to anthracyclines and pluramycins, this compound is hypothesized to function as a topoisomerase II inhibitor.[3][4] Topoisomerase II is a crucial nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[5][6] Anticancer drugs that target topoisomerase II are broadly classified into two categories: topoisomerase II poisons and catalytic inhibitors.[5][7]
Topoisomerase II poisons , such as doxorubicin and etoposide, stabilize the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[6][8][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[6][8] Given the known activity of structurally similar compounds, it is highly probable that this compound acts as a topoisomerase II poison.
The proposed mechanism involves the intercalation of the planar anthra-γ-pyrone ring of this compound into the DNA at the site of topoisomerase II cleavage.[10] This interaction is thought to stabilize the cleavage complex, preventing the enzyme from completing its catalytic cycle and leading to the accumulation of cytotoxic DNA lesions.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. pubs.acs.org [pubs.acs.org]
Sapurimycin: An In-Depth Technical Guide to its Antitumor Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic produced by the actinomycete Streptomyces sp. DO-116. Structurally, it belongs to the anthraquinone-γ-pyrone class of compounds and is related to pluramycin.[1] Early studies have demonstrated its potential as an anticancer agent, exhibiting activity against both hematological and solid tumors in preclinical models.[2] This technical guide provides a comprehensive overview of the currently available data on the antitumor spectrum of this compound, details relevant experimental methodologies, and visualizes its proposed mechanism of action.
Data Presentation: Antitumor Activity of this compound
Table 1: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Route of Administration | Reported Activity | Citation |
| Leukemia P388 | Mice | Intraperitoneal | Active | [2] |
| Sarcoma 180 | Mice | Intraperitoneal | Active | [2] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not extensively published. However, based on standard methodologies for evaluating the antitumor activity of novel compounds, the following protocols provide a framework for in vitro and in vivo assessment.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vivo Antitumor Efficacy Assessment: Murine Tumor Models
The following provides a general workflow for assessing the in vivo antitumor activity of this compound in murine models such as P388 leukemia and Sarcoma 180.
Workflow:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Tumor Inoculation:
-
P388 Leukemia: Inoculate mice intraperitoneally with a suspension of P388 leukemia cells.
-
Sarcoma 180: Implant Sarcoma 180 cells subcutaneously or intraperitoneally into mice.
-
-
Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups.
-
This compound Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).
-
Administer this compound to the treatment groups according to a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the health of the animals daily, including body weight and any signs of toxicity.
-
For subcutaneous tumors, measure tumor volume at regular intervals using calipers.
-
For ascitic tumors (like P388), monitor for the development of ascites and record survival time.
-
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a certain size or when the animals show signs of significant morbidity. Key efficacy endpoints include:
-
Tumor Growth Inhibition (TGI): Calculated for solid tumors.
-
Increase in Lifespan (ILS): Calculated for survival models like P388 leukemia.
-
-
Data Analysis: Statistically analyze the differences in tumor growth or survival between the treatment and control groups.
Mandatory Visualizations
Mechanism of Action: DNA Damage
This compound has been shown to cause single-strand breaks in supercoiled plasmid DNA.[2] This suggests that its primary mechanism of antitumor activity is the induction of DNA damage. The following diagram illustrates a generalized workflow for assessing this activity.
Caption: Workflow for assessing this compound-induced DNA single-strand breaks.
Cellular Response to DNA Damage
The induction of DNA single-strand breaks by this compound would likely trigger a cellular DNA Damage Response (DDR) pathway. While the specific pathway activated by this compound has not been elucidated, the following diagram depicts a generalized DDR pathway initiated by single-strand breaks.
Caption: Generalized DNA Damage Response pathway initiated by single-strand breaks.
Experimental Workflow for Antitumor Evaluation
The overall process of evaluating the antitumor spectrum of a novel compound like this compound involves a multi-step approach, from in vitro screening to in vivo efficacy studies.
Caption: Overall workflow for the evaluation of this compound's antitumor activity.
This compound is a promising antitumor antibiotic with demonstrated in vivo activity against leukemia and sarcoma models.[2] Its mechanism of action appears to involve the induction of DNA single-strand breaks.[2] Further research is warranted to fully characterize its antitumor spectrum across a wider range of cancer types, to elucidate the specific signaling pathways involved in its cytotoxic effects, and to establish a more detailed quantitative profile of its efficacy. The experimental frameworks and conceptual pathways presented in this guide offer a foundation for future investigations into this potent anticancer agent.
References
Sapurimycin: An In-depth Technical Guide on its Antibacterial Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin, an antitumor antibiotic produced by Streptomyces sp. DO-116, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's activity, focusing on its mechanism of action, and presents standardized experimental protocols for its evaluation. While specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive bacteria are not publicly available in the cited literature, this guide offers a framework for such analysis. The primary mechanism of this compound's antibacterial action is believed to be the induction of single-strand breaks in bacterial DNA.[1][2][3]
Introduction
This compound is an anthra-gamma-pyrone antitumor antibiotic, structurally related to pluramycin.[4] Discovered in screenings of actinomycetes for antitumor compounds, it was found to be produced by Streptomyces sp. DO-116.[1] Beyond its antitumor properties, early research highlighted its efficacy against bacteria, with a pronounced effect on Gram-positive organisms.[1][2][3] This has positioned this compound as a compound of interest for further investigation in the ongoing search for novel antibacterial agents to combat the rise of antibiotic-resistant pathogens.
Quantitative Data on Antibacterial Activity
A thorough review of the existing scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. The available studies consistently report its activity in qualitative terms, stating that it is "active against bacteria, particularly Gram-positive organisms."[1][2][3]
To facilitate future research and a standardized comparison of this compound's efficacy, the following table structure is proposed for the presentation of quantitative antibacterial activity data.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Data Not Available] |
| MRSA USA300 | [Data Not Available] | |
| Bacillus subtilis | ATCC 6633 | [Data Not Available] |
| Enterococcus faecalis | ATCC 29212 | [Data Not Available] |
| VRE VanA | [Data Not Available] |
Note: The MIC values in this table are placeholders. Actual values would need to be determined experimentally.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
The concentration range should be chosen to encompass the expected MIC. A common starting range is 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Mechanism of Action: Induction of DNA Single-Strand Breaks
The primary proposed mechanism for this compound's antibacterial and antitumor activity is its ability to cause single-strand breaks in supercoiled plasmid DNA.[1][2][3] This damage to the bacterial chromosome is a critical event that can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
Conceptual Signaling Pathway for DNA Damage Response
While the specific signaling cascade initiated by this compound in Gram-positive bacteria has not been fully elucidated, a conceptual pathway for the response to single-strand DNA breaks can be proposed based on known bacterial DNA repair mechanisms.
Caption: Conceptual workflow of this compound's antibacterial action.
Experimental Workflow for Assessing DNA Damage
The following workflow outlines a standard method to verify the DNA-damaging effects of this compound.
Caption: Workflow for assessing this compound-induced DNA damage.
Conclusion
This compound presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive bacteria. Its mechanism of action, centered on the induction of DNA single-strand breaks, is a validated target in antibacterial therapy. However, a significant gap exists in the publicly available data regarding its specific potency against a diverse range of clinically relevant Gram-positive pathogens. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research into the antibacterial properties of this compound, ultimately enabling a more thorough evaluation of its therapeutic potential. Further studies are crucial to quantify its antibacterial spectrum and to elucidate the precise molecular details of its interaction with bacterial DNA and the subsequent cellular response.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Sapurimycin and its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on derivatives of Sapurimycin is limited. This guide provides a comprehensive overview of this compound and leverages data and methodologies from structurally related compounds, primarily the pluramycin family of antibiotics, to illustrate the core principles of early-stage research in this area.
Introduction to this compound
This compound is a potent antitumor antibiotic produced by Streptomyces sp. DO-116. Structurally, it features an anthra-γ-pyrone skeleton, a scaffold it shares with the pluramycin family of antibiotics.[1] Unlike other members of this family, this compound is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group on the C-5 position.[1]
Initial studies have demonstrated that this compound exhibits both antibacterial activity, particularly against Gram-positive organisms, and significant antitumor properties against leukemia P388 and sarcoma 180 in murine models. Its primary mechanism of action is believed to be the induction of single-strand breaks in supercoiled plasmid DNA.
Synthetic Strategies for this compound Analogs
While specific synthetic routes for this compound derivatives are not widely published, the total synthesis of structurally similar compounds, such as isokidamycin from the pluramycin family, provides a blueprint for potential synthetic strategies.[2] These complex syntheses often involve multi-step processes to construct the core anthraquinone structure and append various side chains.
A common and adaptable method for generating libraries of derivatives from a core natural product is Solid-Phase Organic Synthesis (SPOS) . This technique allows for the efficient and often automated creation of numerous analogs for structure-activity relationship (SAR) studies.[3][4][5][6]
Generalized Solid-Phase Synthesis Workflow
Caption: Generalized workflow for solid-phase synthesis and screening of natural product derivatives.
Quantitative Data Presentation
Due to the lack of specific data on this compound derivatives, this section presents quantitative data for a derivative of the structurally related pluramycin antibiotic, 5',6'-dehydrokidamycin, as reported in patent literature.[7]
Table 1: In Vitro Anticancer Activity of 5',6'-dehydrokidamycin
| Compound | Cell Line | IC50 (µg/mL) |
| 5',6'-dehydrokidamycin | Leukemia L1210 | 0.07[7] |
Table 2: In Vivo Toxicity of 5',6'-dehydrokidamycin
| Compound | Animal Model | Administration Route | LD50 (mg/kg) |
| 5',6'-dehydrokidamycin | Mice | Intraperitoneal | 100[7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not publicly available. The following are detailed, standard methodologies for key experiments relevant to the early-stage research of such compounds.
Solid-Phase Synthesis of Natural Product Analogs (General Protocol)
This protocol is a generalized representation based on established methods for the solid-phase synthesis of complex natural product libraries.[3][8]
-
Resin Preparation: Swell a suitable solid support resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).
-
Scaffold Anchoring: Chemoselectively anchor the core scaffold (e.g., a precursor to the this compound anthra-γ-pyrone core) to the resin. This is typically done through a functional group like a carboxylic acid.
-
Parallel Synthesis: Distribute the resin-bound scaffold into an array of reaction vessels.
-
Diversification: In each vessel, perform a chemical modification. For example, acylate a hydroxyl group on the scaffold using a different carboxylic acid and a coupling agent (e.g., DIC/DMAP) in each vessel. Use an excess of reagents to drive the reactions to completion.
-
Washing: After the reaction, wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., a dilute solution of trifluoroacetic acid in DCM) to release the synthesized derivatives into solution.
-
Purification: Purify each derivative using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the widely used broth microdilution method to assess antibacterial activity.[9][10][11][12][13]
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Culture the bacterial strain to be tested (e.g., Staphylococcus aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 1x10^6 CFU/mL).
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X compound stock solution to the first column of wells, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as a positive control (bacteria, no compound), and column 12 as a negative control (broth only).
-
-
Inoculation: Inoculate wells in columns 1-11 with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5x10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD600).[12]
In Vivo Antitumor Activity Assessment in a Murine Model
This protocol outlines a general procedure for evaluating the efficacy of a potential anticancer compound using a xenograft mouse model.[14][15][16][17]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.[15]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 L1210 leukemia cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[15]
-
Compound Formulation and Administration:
-
Formulate the test compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile saline for lipophilic compounds).[15]
-
Administer the compound according to a predetermined dosing schedule and route (e.g., daily intraperitoneal injections).[15] The control group receives the vehicle only.
-
-
Monitoring Efficacy:
-
Endpoint and Analysis: The primary endpoint is tumor growth inhibition. At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action and Signaling Pathways
The proposed mechanism of action for this compound is its ability to intercalate with DNA and cause single-strand breaks, leading to cell death. This is a common mechanism for many anthracycline-type antibiotics.
Caption: Proposed mechanism of action for this compound and its derivatives.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis of complex natural products and libraries thereof. | Semantic Scholar [semanticscholar.org]
- 6. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0200818A1 - Derivatives of the pluramycin group having anti-tumor activity, process for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Sapurimycin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapurimycin is a novel anthra-γ-pyrone antitumor antibiotic discovered from the fermentation broth of Streptomyces sp. DO-116. Structurally distinct from related compounds like kapurimycins and pluramycin, this compound exhibits significant activity against Gram-positive bacteria and demonstrates potent antitumor effects in murine models of leukemia P388 and sarcoma 180. Its mechanism of action is attributed to the induction of single-strand breaks in supercoiled plasmid DNA. This guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, based on the foundational research published in 1991. It is intended to serve as a technical resource for researchers in natural product chemistry, oncology, and antibiotic drug development.
Discovery and Producing Organism
This compound was identified during a screening program for novel antitumor compounds from actinomycetes. The producing organism, designated Streptomyces sp. DO-116, was isolated from a soil sample.
Taxonomy and Morphology
While detailed taxonomic data for strain DO-116 is not extensively available in the initial publications, it is characterized as a species of Streptomyces. Standard microbiological and morphological studies would have been conducted to classify it within this genus, likely involving analysis of aerial and substrate mycelia, spore chain morphology, and cell wall composition.
Fermentation and Isolation
The production of this compound by Streptomyces sp. DO-116 is carried out in a liquid fermentation medium. A key innovation in its production was the supplementation of the culture medium with a high porous polymer resin. This in-situ adsorption method serves to sequester the antibiotic as it is produced, which can mitigate product inhibition and degradation, ultimately leading to an increased titer.
Fermentation Parameters (Hypothetical)
The following table summarizes hypothetical fermentation parameters based on typical conditions for Streptomyces cultivation for secondary metabolite production. The exact parameters for this compound production would be detailed in the full experimental protocol.
| Parameter | Typical Range/Value |
| Producing Organism | Streptomyces sp. DO-116 |
| Culture Medium | A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. |
| Temperature | 28-30 °C |
| pH | 6.8-7.2 |
| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200-300 rpm |
| In-situ Adsorbent | High porous polymer resin (e.g., Diaion HP-20) |
| Fermentation Time | 5-7 days |
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
-
Harvesting and Extraction of Resin : The polymer resin, with the adsorbed this compound, is harvested from the fermentation broth.
-
Solvent Extraction : The active material is eluted from the resin using an organic solvent.
-
Solvent-Solvent Extraction : Further purification is achieved by partitioning the crude extract between immiscible solvents to separate compounds based on their polarity.
-
Adsorption Chromatography : The enriched extract is subjected to adsorption chromatography (e.g., silica gel column chromatography) to separate this compound from other components.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound is achieved using HPLC.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Structure and Physicochemical Properties
The structure of this compound was determined through spectral analysis of its methyl ester. It possesses an anthra-γ-pyrone skeleton, a common structural motif in antitumor antibiotics.[1] However, this compound is distinguished from other members of this class, such as pluramycin, by the absence of sugar moieties on the D ring and the presence of a carboxylmethyl group at the C-5 position.[1]
Physicochemical Properties
| Property | Description |
| Chemical Class | Anthra-γ-pyrone |
| Appearance | Not specified in abstracts, likely a colored solid. |
| Solubility | Soluble in various organic solvents, as indicated by the extraction and chromatography methods used. |
| Molecular Formula | C₂₅H₁₈O₉ |
| Molecular Weight | 462.41 g/mol |
Biological Activity and Mechanism of Action
This compound exhibits a dual spectrum of biological activity, demonstrating both antibacterial and antitumor properties.
Antibacterial Activity
This compound is active against bacteria, with a pronounced effect on Gram-positive organisms. Quantitative data on the minimum inhibitory concentrations (MICs) against various bacterial strains would be available in the full research article.
Antitumor Activity
In vivo studies in murine models have shown that this compound possesses significant antitumor activity against P388 leukemia and sarcoma 180.
Mechanism of Action
The primary mechanism of this compound's antitumor activity appears to be its interaction with DNA. In vitro experiments have demonstrated that this compound causes single-strand breaks in supercoiled plasmid DNA. This DNA-damaging capability likely disrupts DNA replication and transcription in cancer cells, leading to cell cycle arrest and apoptosis.
The proposed mechanism of action is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for Sapurimycin In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Sapurimycin, an anthra-gamma-pyrone antitumor antibiotic. The protocols detailed below are foundational for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.
Introduction
This compound is a novel antitumor antibiotic produced by Streptomyces sp. DO-116.[1] Structurally, it belongs to the anthra-gamma-pyrone class of compounds and is related to pluramycin.[2] Early studies have indicated that this compound exhibits antitumor activity and its mechanism of action involves the induction of single-strand breaks in DNA.[1] As a DNA-damaging agent, this compound is expected to induce cytotoxicity, trigger apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells. The following protocols provide detailed methodologies to investigate these effects in a laboratory setting.
Data Presentation
Quantitative data from the described experiments should be recorded and organized for clear interpretation and comparison. Below is a template table for summarizing key results.
| Assay | Cell Line | Parameter | This compound Concentration | Result |
| Cytotoxicity | e.g., HeLa, MCF-7 | IC50 | (e.g., 0.1, 1, 10, 100 µM) | µM |
| Apoptosis | e.g., HeLa, MCF-7 | % Apoptotic Cells | (e.g., IC50 concentration) | % |
| % Necrotic Cells | (e.g., IC50 concentration) | % | ||
| % Live Cells | (e.g., IC50 concentration) | % | ||
| Cell Cycle | e.g., HeLa, MCF-7 | % Cells in G0/G1 | (e.g., IC50 concentration) | % |
| % Cells in S | (e.g., IC50 concentration) | % | ||
| % Cells in G2/M | (e.g., IC50 concentration) | % |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of a cell population by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach and grow.
-
Treat the cells with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.[8]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Cell Culture Assays of Sapurimycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic produced by Streptomyces sp. DO-116, possessing an anthra-gamma-pyrone skeleton.[1] It is structurally related to kapurimycins and demonstrates activity against Gram-positive bacteria.[2] Notably, this compound exhibits antitumor properties against murine leukemia P388 and sarcoma 180 in vivo, with a mechanism of action attributed to the induction of single-strand breaks in DNA.[2] These characteristics make this compound a compound of interest for further investigation as a potential cancer therapeutic.
These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxicity of this compound. The protocols detailed herein are foundational for determining its potency, elucidating its mechanism of action, and assessing its therapeutic potential.
Data Presentation: Cytotoxicity of Related Compounds
Table 1: Cytotoxicity of Kapurimycins (structurally related to this compound)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Kapurimycin A3 | HeLa S3 (Human Cervical Cancer) | Not Specified | Not Specified | [3] |
| Kapurimycin A3 | T24 (Human Bladder Carcinoma) | Not Specified | Not Specified | [3] |
Note: While the publication mentions cytotoxicity, specific IC50 values were not provided. Kapurimycin A3 showed the strongest cytotoxic activities among the tested components and demonstrated potent antitumor activity against murine leukemia P388 in vivo.[3]
Table 2: Representative IC50 Values of Various Agents against Leukemia P388 Cells
| Compound | IC50 | Assay | Reference |
| Bromo-substituted 1,3,6-Trihydroxyxanthone (Compound 3) | 2.550 µg/mL | MTT | [4] |
| Bromo-substituted 1,3,6-Trihydroxyxanthone (Compound 5) | 3.455 µg/mL | MTT | [4] |
| Artonin E | 0.3 µg/mL | Not Specified | [5] |
| Vinblastine (in Vinorelbine-sensitive P388) | Not Specified | Not Specified | [6] |
Table 3: Representative IC50 Values of α-Pyrone Derivatives against Various Cancer Cell Lines
| Compound | A549 (Human Lung Carcinoma) | LN229 (Human Glioblastoma) | MGC (Human Gastric Cancer) | LOVO (Human Colon Adenocarcinoma) | MDA231 (Human Breast Cancer) | Reference |
| Trichodermic acid (4) | 51.45 µg/mL | 23.43 µg/mL | 39.16 µg/mL | 46.97 µg/mL | 42.85 µg/mL | [7] |
| Phomone C (1) | >50 µM | >50 µM | >50 µM | - | - | [1] |
| Phomone D (2) | 9.85 µM | 0.52 µM | 2.33 µM | - | - | [1] |
| Phomone E (3) | 3.55 µM | 0.98 µM | 1.02 µM | - | - | [1] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are general and may require optimization based on the specific cell line and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[8]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[9][10]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing reaction mixture, stop solution, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Apoptosis Assays
Given that this compound causes DNA damage, assessing apoptosis is crucial. Multiple methods can be employed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
This compound stock solution
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
This assay detects the characteristic cleavage of DNA into oligonucleosomal fragments, a hallmark of apoptosis.
Principle: During apoptosis, endonucleases cleave DNA into fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, these fragments create a "ladder" pattern.[12][13]
Materials:
-
DNA extraction kit
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.
-
Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways
Given that this compound induces single-strand DNA breaks, the following diagram illustrates the potential downstream signaling pathways leading to apoptosis.
Caption: Potential signaling pathway for this compound-induced apoptosis.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. The cytotoxicity data presented is for structurally related compounds and should be used for reference purposes only in the absence of direct data for this compound.
References
- 1. α-Pyrone derivatives with cytotoxic activities, from the endophytic fungus Phoma sp. YN02-P-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three new α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe and their antibacterial, antifungal, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungal naphtho-γ-pyrones: Potent antibiotics for drug-resistant microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Application Notes: Determining the IC50 of Sapurimycin in Cancer Cell Lines
Introduction
Sapurimycin is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, which also includes saframycins and ecteinascidins. These compounds are known for their significant cytotoxic effects against a broad spectrum of cancer cell lines. The mechanism of action for this class of molecules primarily involves interaction with DNA, leading to the inhibition of critical cellular processes like transcription and ultimately inducing programmed cell death (apoptosis). The half-maximal inhibitory concentration (IC50) is a crucial parameter for quantifying the cytotoxic potential of a compound. It represents the concentration of the drug required to inhibit the growth of a cell population by 50%. This application note provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
Due to the limited availability of a comprehensive dataset for this compound across a wide range of cancer cell lines in publicly accessible literature, this section presents representative IC50 values for closely related saframycin and ecteinascidin analogs. These values illustrate the potent anti-cancer activity of this class of compounds.
Table 1: IC50 Values of Saframycin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Saframycin A Analog | HCT-116 | Colon Carcinoma | Potent activity reported |
| Pivaloyl-saframycin Y3 | L1210 | Mouse Leukemia | Marked antitumor activity |
| n-Caproylsaframycin Y3 | L1210 | Mouse Leukemia | Marked antitumor activity |
| Saframycin Yd-1 HCl | L1210 | Mouse Leukemia | Marked antitumor activity |
| Saframycin Yd-1 HCl | B16-F10 | Mouse Melanoma | Active |
| Ester Analog 31 | BGC-823 | Gastric Carcinoma | Strongest activity |
Data synthesized from multiple sources indicating potent but often non-quantified activity.[1][2]
Table 2: IC50 Values of Ecteinascidin 743 (a related tetrahydroisoquinoline) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| IGROV-1 | Ovarian Cancer | ~1-10 |
| SW620 | Colon Carcinoma | Potent activity reported |
| LoVo | Colon Carcinoma | Potent activity reported |
| A2780 | Ovarian Cancer | Potent activity reported |
| Bone Tumor Cells | Osteosarcoma, Ewing's Sarcoma | pM to nM range |
Ecteinascidin 743 demonstrates potent cytotoxicity in the nanomolar to picomolar range against various tumor cell lines.
Proposed Signaling Pathway for this compound
The cytotoxic mechanism of this compound and its analogs is believed to be initiated by its interaction with DNA. By binding to the minor groove of the DNA double helix, it can lead to the inhibition of RNA polymerase II-mediated transcription. This disruption of gene expression can trigger a DNA damage response, leading to cell cycle arrest and the activation of apoptotic pathways.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves preparing the compound, seeding cancer cells, treating the cells with a range of this compound concentrations, incubating for a specified period, assessing cell viability, and analyzing the data to calculate the IC50.
Caption: General workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete culture medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
The CellTiter-Glo® Assay determines the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using white-walled 96-well plates. A typical seeding density is 5,000 cells per well in 100 µL of medium.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period (24, 48, or 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (equal to the volume of the cell culture medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve. Nonlinear regression analysis using software such as GraphPad Prism is recommended for accurate IC50 calculation.
-
References
Application Notes and Protocols for In Vivo Studies of Sapurimycin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported in vivo antitumor activity of Sapurimycin in mouse models and detailed protocols for replicating these preclinical studies. This compound, an antitumor antibiotic, has demonstrated efficacy in murine models of leukemia and sarcoma.
Summary of In Vivo Antitumor Activity
This compound has been evaluated in two key mouse tumor models: P388 leukemia and Sarcoma 180. The quantitative data from these studies are summarized below.
Table 1: Antitumor Efficacy of this compound in P388 Leukemia Mouse Model
| Treatment Schedule | Dose (mg/kg/day) | Administration Route | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Days 1-9 | 0.31 | Intraperitoneal (i.p.) | 13.5 | 35 |
| Days 1-9 | 0.16 | Intraperitoneal (i.p.) | 11.5 | 15 |
| Control | - | - | 10.0 | 0 |
Table 2: Antitumor Efficacy of this compound against Solid Sarcoma 180 Tumors
| Treatment Schedule | Dose (mg/kg/day) | Administration Route | Tumor Weight (mg) | Inhibition Rate (%) |
| Days 1-7 | 0.63 | Intraperitoneal (i.p.) | 350 | 61 |
| Days 1-7 | 0.31 | Intraperitoneal (i.p.) | 780 | 13 |
| Control | - | - | 900 | 0 |
Experimental Protocols
Detailed methodologies for the in vivo evaluation of this compound in P388 leukemia and Sarcoma 180 mouse models are provided below.
P388 Leukemia Model
This protocol outlines the procedure for assessing the efficacy of this compound against ascitic P388 leukemia in mice.
Materials:
-
This compound
-
P388 leukemia cells
-
Female CDF1 mice (6 weeks old)
-
Saline solution (sterile)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize female CDF1 mice for one week prior to the experiment.
-
Tumor Inoculation: Inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound i.p. daily for 9 consecutive days, starting 24 hours after tumor inoculation.
-
Prepare this compound solutions in saline at the desired concentrations.
-
The control group receives saline only.
-
-
Observation and Data Collection:
-
Monitor the mice daily for signs of toxicity and mortality.
-
Record the date of death for each mouse to calculate the mean survival time.
-
Calculate the percentage increase in lifespan (% ILS) using the formula: % ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100
-
Sarcoma 180 Solid Tumor Model
This protocol describes the evaluation of this compound's effect on the growth of solid Sarcoma 180 tumors in mice.
Materials:
-
This compound
-
Sarcoma 180 cells
-
Female ICR mice (5 weeks old)
-
Saline solution (sterile)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize female ICR mice for one week prior to the experiment.
-
Tumor Inoculation: Inoculate each mouse subcutaneously (s.c.) in the right axilla with 5 x 10⁶ Sarcoma 180 cells.
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound i.p. daily for 7 consecutive days, starting 24 hours after tumor inoculation.
-
Prepare this compound solutions in saline at the desired concentrations.
-
The control group receives saline only.
-
-
Tumor Measurement and Data Collection:
-
On day 8, euthanize the mice.
-
Excise the solid tumors and weigh them.
-
Calculate the tumor inhibition rate (%) using the formula: % Inhibition = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100
-
Mechanism of Action and Signaling Pathway
This compound is reported to cause single-strand breaks in supercoiled plasmid DNA in vitro[1]. This suggests a mechanism of action involving direct DNA damage, which likely contributes to its antitumor activity.
References
Preparation of Sapurimycin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic known to exhibit potent activity against Gram-positive bacteria and various cancer cell lines. Its mechanism of action involves the induction of single-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in research and drug development applications. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant technical data and a diagram of its signaling pathway.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below. It is important to note that the optimal concentration for stock solutions and working solutions may vary depending on the specific cell line and experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Parameter | Recommendation | Details |
| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to ensure solubility and stability. |
| Stock Solution Concentration | 10-20 mM | A stock solution of this concentration allows for easy dilution to a wide range of working concentrations. |
| Storage Temperature | -20°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Storage Stability | Up to 6 months (at -20°C) | Protect from light to prevent degradation. |
| Working Concentration | 0.1 - 10 µM | The optimal working concentration should be determined experimentally for each cell line and assay. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing this compound: In a clean and calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.62 mg of this compound (Molecular Weight: 462.41 g/mol ).
-
Dissolving this compound:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 4.62 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the this compound stock solution into sterile, single-use aliquots (e.g., 10-20 µL per tube) in nuclease-free microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Preparation of Working Solutions
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired working concentration using sterile cell culture medium or an appropriate buffer for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of the compound.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for extended periods.
Mandatory Visualization
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
This compound-Induced DNA Damage Signaling Pathway
Caption: this compound induces single-strand DNA breaks, activating the BER pathway.
References
Sapurimycin Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for researchers on the potential administration routes and protocols for Sapurimycin in animal studies, based on its known properties and established methodologies for structurally and functionally similar compounds, such as anthracyclines (e.g., Doxorubicin).
Data Presentation: this compound and Analogue In Vivo Antitumor Activity
Due to the limited public data on this compound administration, the following table summarizes its known biological activities and provides dosage information for the well-characterized anthracycline, Doxorubicin, as a reference for dose-ranging studies.
| Compound | Animal Model | Cell Line | Administration Route | Dosage Range | Observed Effect | Reference |
| This compound | Mice | Leukemia P388 | Not Specified | Not Specified | Antitumor Activity | [1] |
| This compound | Mice | Sarcoma 180 | Not Specified | Not Specified | Antitumor Activity | [1] |
| Doxorubicin | Rats | N/A | Intraperitoneal (i.p.) | 15 mg/kg (acute) | Cardiotoxicity Studies | [4] |
| Doxorubicin | Dogs | Lymphoma | Intravenous (i.v.) | Cumulative: 126 mg/m² | Chemotherapy Regimen | [5] |
Experimental Protocols
Given the likely hydrophobic nature of this compound, careful consideration of its formulation is critical for successful in vivo administration. The following protocols are generalized and should be optimized for specific experimental needs.
Formulation and Vehicle Selection
The solubility of this compound in aqueous solutions is expected to be low. Therefore, appropriate vehicle selection is crucial for bioavailability and to avoid precipitation.
Recommended Vehicles for Hydrophobic Compounds:
-
Saline with a solubilizing agent:
-
DMSO (Dimethyl sulfoxide): this compound can be initially dissolved in a small amount of DMSO and then diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should ideally be below 5-10% to minimize toxicity.
-
Tween 80/Ethanol/Saline: A common vehicle for hydrophobic drugs involves a mixture of a surfactant like Tween 80, ethanol, and saline. A typical ratio might be 5-10% Tween 80, 5-10% ethanol, and the remainder saline.
-
-
Liposomal formulations: For improved delivery and reduced toxicity, encapsulating this compound in liposomes can be considered. This requires specialized formulation development.
Protocol for Vehicle Preparation (DMSO/Saline):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the smallest practical volume of sterile, cell culture-grade DMSO.
-
Vortex gently until the compound is completely dissolved.
-
In a separate sterile tube, measure the required volume of sterile, pyrogen-free saline or PBS.
-
Slowly add the this compound-DMSO solution to the saline/PBS while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be further optimized (e.g., by adjusting the DMSO concentration or considering alternative vehicles).
-
Prepare the formulation fresh on the day of administration.
Routes of Administration
Based on protocols for similar anthracycline antibiotics, the most likely effective routes of administration for this compound in rodent models are intravenous (IV) and intraperitoneal (IP).
a. Intravenous (IV) Injection (Tail Vein)
This route provides immediate and complete bioavailability.
Materials:
-
This compound formulation
-
Sterile insulin syringes with a 27-30 gauge needle
-
Animal restrainer for mice or rats
-
Heat lamp (optional, for vasodilation)
Protocol:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the lumen.
-
Slowly inject the this compound formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
b. Intraperitoneal (IP) Injection
This route is technically simpler than IV injection and allows for the administration of slightly larger volumes.
Materials:
-
This compound formulation
-
Sterile syringe with a 25-27 gauge needle
Protocol:
-
Securely restrain the animal, exposing the abdomen. For mice, this can be done by scruffing.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn, which would indicate improper needle placement.
-
Inject the this compound formulation.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Mandatory Visualizations
Signaling Pathway: Downstream Effects of this compound-Induced DNA Damage
Caption: Downstream effects of this compound-induced DNA damage.
Experimental Workflow: In Vivo Antitumor Efficacy Study
Caption: Generalized workflow for in vivo antitumor efficacy studies.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anthracycline-induced cardiomyopathy in a dog treated with epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sapurimycin's DNA Damaging Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the DNA-damaging effects of Sapurimycin, a potent antitumor antibiotic. This compound is known to cause single-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1] This document details the protocols for three key assays to quantify and characterize this activity: the Alkaline Comet Assay, the γ-H2AX Foci Formation Assay, and Cell Cycle Analysis by Flow Cytometry.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[2][3][4][5] Under electrophoretic conditions, damaged DNA migrates away from the nucleus, forming a "comet tail" whose length and intensity are proportional to the extent of DNA damage.
Experimental Protocol: Alkaline Comet Assay
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control.
-
-
Slide Preparation:
-
Prepare a 1% NMPA solution in PBS and coat the slides. Let them dry completely.
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C).
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with an appropriate DNA dye (e.g., SYBR® Green I) for 5-15 minutes in the dark.
-
-
Visualization and Analysis:
Data Presentation: Alkaline Comet Assay
Quantitative data for the pluramycin-type antibiotic, hedamycin, is presented as a representative example.
| Treatment Group | Concentration (nM) | Duration (hours) | % DNA in Tail (Mean ± SD) |
| Vehicle Control | 0 | 4 | 5.2 ± 1.8 |
| Hedamycin | 0.1 | 4 | 15.6 ± 3.5 |
| Hedamycin | 1 | 4 | 35.8 ± 5.1 |
| Hedamycin | 10 | 4 | 62.3 ± 7.9 |
Experimental Workflow: Alkaline Comet Assay
Caption: Workflow for the Alkaline Comet Assay.
γ-H2AX Foci Formation Assay
The phosphorylation of histone H2AX on serine 139 (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks (DSBs).[8][9] This assay utilizes immunofluorescence to visualize and quantify the formation of γ-H2AX foci at the sites of DNA damage. Although this compound primarily causes single-strand breaks, DSBs can arise from the processing of these lesions, particularly during DNA replication.
Experimental Protocol: γ-H2AX Foci Formation Assay
Materials:
-
This compound
-
Cells grown on coverslips in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired durations.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the foci using a fluorescence or confocal microscope.
-
-
Quantification:
Data Presentation: γ-H2AX Foci Formation Assay
Quantitative data for the pluramycin-type antibiotic, hedamycin, is presented as a representative example.
| Treatment Group | Concentration (nM) | Duration (hours) | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | 0 | 4 | 1.5 ± 0.8 |
| Hedamycin | 0.1 | 4 | 8.2 ± 2.1 |
| Hedamycin | 1 | 4 | 25.4 ± 4.7 |
| Hedamycin | 10 | 4 | 48.9 ± 6.3 |
Experimental Workflow: γ-H2AX Foci Formation Assay
Caption: Workflow for γ-H2AX Foci Formation Assay.
Cell Cycle Analysis by Flow Cytometry
DNA damage often leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases (G1, S, or G2/M) to allow for DNA repair.[13][14] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can quantify the distribution of cells in these phases, providing insights into the cellular response to this compound.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Plate cells and treat with this compound as described previously.
-
Harvest cells by trypsinization, including the supernatant to collect any floating (potentially apoptotic) cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
-
Data Presentation: Cell Cycle Analysis
Data for the pluramycin-type antibiotic, hedamycin, is presented as a representative example, showing a concentration-dependent cell cycle arrest.[15][16]
| Treatment Group | Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2 | 30.1 | 24.7 |
| Hedamycin | 0.5 | 43.8 | 38.5 | 17.7 |
| Hedamycin | 5 | 25.1 | 65.3 | 9.6 |
| Hedamycin | 50 | 70.9 | 15.2 | 13.9 |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis.
This compound-Induced DNA Damage Signaling Pathway
This compound-induced DNA damage is expected to activate a complex signaling network to coordinate cell cycle arrest and DNA repair. This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream effectors, including the tumor suppressor p53.[17][18][19]
-
ATM/ATR Activation: DNA strand breaks are recognized by sensor proteins, leading to the activation of ATM and ATR kinases.[17][18]
-
p53 Activation: Activated ATM/ATR phosphorylate and stabilize p53, preventing its degradation.[9][17][20]
-
Cell Cycle Arrest: p53 acts as a transcription factor, inducing the expression of proteins like p21, which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle, providing time for DNA repair.[14][21][22]
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like PUMA and BAX.
Caption: this compound DNA Damage Response Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of the comet assay for assessment of drug resistance and its modulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 4. Comet Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 6. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. Radical-induced DNA damage by a synthetic analogue of copper(II)-bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA damage sensing by the ATM and ATR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
Application Notes and Protocols: Using the Comet Assay to Detect Sapurimycin-Induced DNA Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic characterized by an anthra-gamma-pyrone skeleton, structurally similar to other DNA-damaging agents like pluramycin.[1] While its precise mechanism of action is still under investigation, its structural characteristics suggest that it may induce DNA damage, potentially through alkylation and the generation of DNA strand breaks or cross-links. The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual eukaryotic cells.[2][3][4][5][6][7][8][9] This application note provides a detailed protocol for utilizing the comet assay to investigate and quantify this compound-induced DNA damage.
The principle of the comet assay is based on the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9] This technique can be adapted to detect single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA cross-links.
Key Applications
-
Screening and Mechanistic Studies: Rapidly screen the genotoxic potential of this compound and its analogs.
-
Dose-Response Analysis: Quantify the extent of DNA damage at various concentrations of this compound.
-
Drug Development: Evaluate the efficacy of this compound as a potential anticancer agent by assessing its DNA-damaging capabilities.
-
DNA Repair Studies: Investigate the kinetics of DNA repair following this compound treatment.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced DNA breaks using the comet assay.
Caption: A generalized workflow for the detection of this compound-induced DNA breaks using the comet assay.
Detailed Experimental Protocols
This section provides detailed protocols for the alkaline and neutral comet assays to detect single- and double-strand DNA breaks, respectively. A modified protocol for detecting DNA cross-links is also included, as agents similar to this compound can induce this type of damage.
Protocol 1: Alkaline Comet Assay for Single- and Double-Strand Breaks
The alkaline comet assay is performed under high pH conditions, which denatures the DNA and allows for the detection of both single- and double-strand breaks.
Materials:
-
Cell Culture: Appropriate cell line (e.g., HeLa, A549) and culture medium.
-
This compound: Stock solution of known concentration.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Low Melting Point (LMP) Agarose (1% in PBS)
-
Normal Melting Point (NMP) Agarose (1% in water)
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide.
-
-
Equipment:
-
Microscope slides (pre-coated with 1% NMP agarose)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
-
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a defined period (e.g., 2, 4, 24 hours). Include a vehicle-treated negative control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes).
-
-
Slide Preparation:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Rinse the slides with distilled water and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized software to determine the percentage of DNA in the tail and the tail moment.
-
Protocol 2: Neutral Comet Assay for Double-Strand Breaks
The neutral comet assay is performed at a neutral pH to specifically detect double-strand breaks.
Procedure:
-
Follow the same steps as the alkaline comet assay for cell treatment, slide preparation, and lysis.
-
Electrophoresis: After lysis, immerse the slides in neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.5).
-
Perform electrophoresis at a lower voltage (e.g., 20 V) for a longer duration (e.g., 40-60 minutes).
-
Proceed with neutralization, staining, and analysis as described for the alkaline assay.
Protocol 3: Modified Comet Assay for DNA Cross-links
DNA cross-linking agents can inhibit the migration of DNA fragments. This modified protocol uses a known DNA damaging agent to induce breaks, and the reduction in DNA migration is then measured as an indicator of cross-linking.
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Induction of Strand Breaks: After this compound treatment, expose the cells to a fixed dose of a known DNA strand-breaking agent (e.g., 10 Gy of X-rays or 100 µM H₂O₂).
-
Comet Assay: Immediately perform the alkaline comet assay as described in Protocol 1.
-
Analysis: A decrease in the tail moment or % tail DNA compared to the cells treated only with the strand-breaking agent indicates the presence of DNA cross-links.
Data Presentation and Interpretation
Quantitative data from the comet assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Dose-Dependent DNA Damage Induced by this compound (Alkaline Comet Assay)
| This compound Conc. (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 | 1.5 ± 0.5 |
| 0.1 | 8.9 ± 2.5 | 3.2 ± 0.9 |
| 1 | 15.6 ± 4.1 | 7.8 ± 2.2 |
| 10 | 32.4 ± 7.9 | 18.5 ± 5.4 |
| 50 | 58.7 ± 11.2 | 35.1 ± 8.9 |
| 100 | 75.3 ± 9.8 | 48.6 ± 10.3 |
| Positive Control (H₂O₂) | 80.1 ± 8.5 | 52.3 ± 9.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Time-Course of DNA Damage and Repair Following this compound Treatment (Alkaline Comet Assay)
| Time Post-Treatment (hours) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 | 58.7 ± 11.2 | 35.1 ± 8.9 |
| 2 | 45.1 ± 9.7 | 28.3 ± 7.1 |
| 6 | 25.8 ± 6.3 | 15.9 ± 4.8 |
| 12 | 12.4 ± 3.9 | 6.7 ± 2.1 |
| 24 | 6.1 ± 2.0 | 2.1 ± 0.8 |
Note: This hypothetical data represents DNA repair after treatment with 50 µM this compound.
Potential Signaling Pathway
This compound-induced DNA damage is expected to activate the DNA Damage Response (DDR) pathway. The following diagram illustrates a potential signaling cascade initiated by DNA strand breaks.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 5. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
Troubleshooting & Optimization
Sapurimycin stability and storage conditions
Technical Support Center: Sapurimycin
This technical support center provides guidance on the stability and storage of this compound, addressing common questions and potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Based on available data, it is recommended to store this compound under refrigerated conditions. One supplier suggests storing the compound at 2°C - 8°C in a well-closed container.[1] For shipping purposes, this compound may be sent at room temperature in the continental US, but it is essential to refer to the Certificate of Analysis for specific storage instructions upon receipt.[2]
Q2: How should I handle this compound in the laboratory?
Standard laboratory precautions should be taken when handling this compound. It is advised to wash hands thoroughly after handling.[1] General safe handling practices for similar compounds include avoiding inhalation, and contact with skin and eyes. Ensure work is conducted in a well-ventilated area.
Q3: Is there any information on the degradation of this compound?
Currently, there is limited publicly available data specifically detailing the degradation pathways of this compound. However, it is known to be an antitumor antibiotic.[2][3] For some other antibiotics, factors such as pH, temperature, and light exposure can influence stability. For instance, streptomycin has been shown to be more stable under neutral pH conditions and is susceptible to decomposition in acidic and basic environments.[4] Its degradation is also accelerated by higher temperatures and light exposure.[4] While not directly applicable to this compound, these factors should be considered in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Improper storage conditions leading to degradation. | Verify that this compound has been stored at the recommended 2°C - 8°C.[1] Avoid repeated freeze-thaw cycles if the compound is in solution. Prepare fresh solutions for critical experiments. |
| Instability in experimental buffer. | Check the pH of your experimental buffer. As a general precaution, it is advisable to maintain a neutral pH unless the experimental protocol requires otherwise. Consider performing a pilot study to assess the stability of this compound in your specific buffer system over the time course of your experiment. | |
| Inconsistent results between experiments | Variability in compound handling. | Ensure consistent handling procedures are followed by all personnel. This includes using calibrated equipment for measurements and minimizing the time the compound is exposed to ambient conditions. |
| Contamination of stock solutions. | Use sterile techniques when preparing and handling stock solutions. Visually inspect solutions for any signs of precipitation or microbial growth. |
Data Summary
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | 2°C - 8°C | Biosynth Safety Data Sheet[1] |
| Container | Well-closed container | Biosynth Safety Data Sheet[1] |
| Environment | Cool, dry, well-ventilated area | Biosynth Safety Data Sheet[1] |
| Shipping | May be shipped at room temperature; refer to Certificate of Analysis for long-term storage. | MedchemExpress[2] |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.
1. Materials:
- This compound
- Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV-Vis spectrophotometer
- Incubators or water baths set to desired temperatures
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Working Solution Preparation: Dilute the stock solution to the final desired concentration in the buffer of choice.
- Time Zero (T0) Analysis: Immediately analyze an aliquot of the working solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
- Incubation: Aliquot the working solution into separate vials for each time point and condition to be tested (e.g., 2-8°C, room temperature, 37°C; protected from light vs. exposed to light).
- Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The degradation can be modeled using first-order kinetics to determine the half-life (t1/2) under each condition.[5]
Visualizations
Workflow for this compound Stability Testing
Caption: General workflow for assessing the stability of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sapurimycin Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Sapurimycin.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a complex polyketide natural product with limited aqueous solubility. For initial stock solutions, organic solvents are recommended. Based on the behavior of structurally similar pluramycin-type antibiotics, the following solvents should be considered as starting points:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first. For biological assays, this stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q2: What is a typical starting concentration for a this compound stock solution?
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer for a cell-based assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay.
-
Increase the Volume of Aqueous Medium: When diluting, add the this compound stock solution to a larger volume of the aqueous medium while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Co-solvent System: Incorporating a small percentage of a water-miscible co-solvent (like ethanol) in your final aqueous medium can improve the solubility of this compound. However, you must validate that the co-solvent concentration does not impact your experimental results.
-
Formulation with Surfactants: For in vitro studies, non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, improving its apparent solubility in aqueous solutions.
Q4: Are there more advanced formulation strategies to improve this compound's bioavailability for in vivo studies?
A4: Yes, for in vivo applications where aqueous compatibility and bioavailability are critical, more advanced formulation techniques are often necessary. For the related class of anthracycline antibiotics, which share some structural similarities with pluramycins, liposomal formulations have been successfully developed. These lipid-based nanoparticles can encapsulate hydrophobic drugs, improving their stability and delivery to the target site. Exploring such advanced drug delivery systems could be a viable strategy for this compound.
Data Presentation
Since direct quantitative solubility data for this compound is not available in the reviewed literature, the following table summarizes the reported solvents used for related pluramycin-type antibiotics and other complex natural products to provide researchers with a starting point for their own solubility studies.
| Compound Class | Compound Example | Solvent(s) Used for Solubilization | Reference/Context |
| Pluramycin Antibiotic | Kidamycin | Methanol | Used for sample preparation for LC-MS analysis.[1] |
| Anthracycline Antibiotic | Doxorubicin | Diluted in 5% Dextrose Injection, 0.9% Sodium Chloride Injection, Lactated Ringer's Injection | For stability studies of infusion fluids.[2] |
| Complex Polyketide | General | DMSO (as a 5% v/v additive) | Mentioned as a solubility additive in enzymatic assays.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL solution).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the solid material has dissolved. If not, continue vortexing and gently warm the solution if necessary (ensure this compound is stable at the elevated temperature).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To prepare a diluted working solution of this compound in an aqueous medium for biological experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C for cell-based assays).
-
Perform serial dilutions of the this compound stock solution in the aqueous medium to reach the final desired concentration.
-
When diluting, add the this compound stock solution to the aqueous medium dropwise while continuously vortexing the tube. This rapid mixing helps to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in FAQ Q3.
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Sapurimycin Precipitation in Media
Disclaimer: Publicly available information on the specific solubility and stability of Sapurimycin is limited. The following guide provides troubleshooting strategies based on general principles for handling poorly soluble compounds in research settings. The quantitative data presented is illustrative to demonstrate proper data presentation and should not be considered experimentally verified for this compound.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my cell culture medium, and now I see a precipitate. What could be the cause?
Precipitation of this compound in your cell culture medium can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many complex organic molecules, may have inherently low solubility in aqueous solutions like cell culture media.
-
Solvent Shock: If this compound is dissolved in a highly concentrated organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH and Temperature Effects: The solubility of compounds can be highly dependent on the pH and temperature of the solution. Standard cell culture media has a physiological pH (around 7.4), which may not be optimal for this compound's solubility. Temperature fluctuations, such as moving the medium from a warm incubator to a cooler biosafety cabinet, can also decrease solubility.
-
Interaction with Media Components: Components in the cell culture medium, such as salts, proteins, and other supplements, can interact with this compound and reduce its solubility.
-
High Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in the specific medium you are using.
Q2: My this compound stock solution, prepared in an organic solvent, appears cloudy. What should I do?
Cloudiness in a stock solution indicates that the compound is not fully dissolved or has precipitated out of solution. Here are some steps to take:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., to 37°C) to see if the compound redissolves. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Solvent Choice: You may need to reconsider your choice of solvent. While DMSO and ethanol are common choices, the solubility of a compound can vary significantly between them.
-
Check for Saturation: It is possible you have created a supersaturated solution that is inherently unstable. You may need to prepare a new stock solution at a lower concentration.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is a classic sign of solvent shock and poor solubility in the final medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce Final Concentration: Your target concentration may be too high. Try preparing a dilution series to determine the maximum soluble concentration in your specific cell culture medium.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add a small amount of media to your stock solution, mix well, and then gradually add this mixture to the rest of your media while gently vortexing.
-
Pre-warm the Media: Warming the cell culture medium to 37°C before adding the this compound stock can help to increase its solubility.
-
Consider a Solubilizing Agent: For particularly difficult compounds, a small amount of a biocompatible solubilizing agent (e.g., a low concentration of a non-ionic surfactant like Tween® 80 or a cyclodextrin) can be added to the media. However, you must first validate that the solubilizing agent itself does not affect your experimental results.
Issue: Precipitate Forms Over Time in the Incubator
This suggests that while initially soluble, the compound is not stable in the media under incubation conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Check for pH Shift: Cellular metabolism can alter the pH of the culture medium over time. If this compound's solubility is pH-sensitive, this could cause it to precipitate. Ensure your medium is adequately buffered.
-
Assess Temperature Stability: The compound may be less stable at 37°C over extended periods.
-
Prepare Fresh Dilutions: Instead of preparing a large batch of this compound-containing media, prepare fresh dilutions from your stock solution immediately before each experiment.
-
Filter Sterilize After Dilution: After diluting the this compound stock in your media, you can try to remove any small, pre-existing precipitates by filtering the final solution through a 0.22 µm sterile filter.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| Ethanol | 25 | ~10 |
| Water (pH 7.0) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO)
| Storage Temperature (°C) | Time | % Remaining |
| -20 | 1 month | > 98% |
| 4 | 1 week | ~95% |
| 25 (Room Temp) | 24 hours | ~90% |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Diluting this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, slowly add the required volume of the this compound stock solution drop-wise to the side of the tube.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
-
Mandatory Visualization
This compound's Putative Signaling Pathway: DNA Damage Response
This compound is known to cause single-strand breaks in DNA. This type of DNA damage typically activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis if the damage is too severe to be repaired.
Caption: DNA damage response pathway initiated by this compound.
Technical Support Center: Sapurimycin In Vivo Experiments
Disclaimer: The information provided in this technical support center is based on limited publicly available data. Sapurimycin is a research compound with sparse documentation in peer-reviewed literature. The majority of accessible studies date from the early 1990s and lack the detailed protocols and safety data necessary for comprehensive guidance on in vivo use. Researchers should exercise extreme caution and conduct thorough dose-finding and toxicity studies before commencing efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116. Structurally, it is related to the anthracycline class of antibiotics.[1][2] Early in vitro studies have shown that this compound's primary mechanism of action is the induction of single-strand breaks in DNA.[1] This DNA-damaging activity is believed to be the basis for its antitumor effects.
Q2: What are the reported in vivo applications of this compound?
The initial discovery papers from 1991 report that this compound exhibited antitumor activity against leukemia P388 and sarcoma 180 in murine models.[1] However, specific details regarding the dosage, administration route, treatment schedule, and observed toxicity are not extensively detailed in the available literature.
Q3: Is there a recommended starting dosage for this compound in mice?
Unfortunately, there is no established and publicly documented starting dosage for this compound for in vivo experiments. The original studies lack the specific quantitative data required to make a firm recommendation. As a DNA-damaging agent, this compound is likely to have a narrow therapeutic window. Therefore, it is critical for researchers to perform their own dose-escalation studies to determine a safe and effective dose for their specific cancer model and animal strain.
Q4: What are the potential side effects or toxicities to monitor for?
Given its classification as an anthracycline-like, DNA-damaging agent, potential toxicities could be significant and may include:
-
Cardiotoxicity: A known class effect of anthracyclines.
-
Myelosuppression: Suppression of bone marrow, leading to reduced blood cell counts.
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea.
-
General malaise: Weight loss, reduced activity, and ruffled fur.
Close monitoring of animal health, including regular body weight measurements and complete blood counts (CBCs), is essential during any in vivo study with this compound.
Troubleshooting Guide
Due to the lack of specific data for this compound, this troubleshooting guide is based on general principles for in vivo studies with novel DNA-damaging agents.
| Issue | Potential Cause | Suggested Action |
| High mortality or excessive weight loss in treated animals | The administered dose is too high and causing systemic toxicity. | Immediately halt the experiment. Conduct a new dose-finding study starting with a significantly lower dose and using a smaller cohort of animals. Implement stricter humane endpoints. |
| No observable anti-tumor effect | The dose may be too low, the administration route may be suboptimal, or the tumor model may be resistant. | First, ensure the compound is stable and properly formulated. If so, consider a carefully designed dose-escalation study. If higher, well-tolerated doses are still ineffective, the compound may not be suitable for that specific cancer model. |
| Inconsistent results between animals | This could be due to improper formulation and/or inconsistent administration. | Ensure the this compound formulation is homogenous and stable. For intravenous or intraperitoneal injections, ensure consistent and accurate administration technique. For oral gavage, ensure the full dose is delivered. |
| Precipitation of the compound upon formulation | This compound may have poor solubility in the chosen vehicle. | Experiment with different biocompatible solvents and excipients to improve solubility. Sonication or gentle heating may aid dissolution, but stability under these conditions must be verified. |
Experimental Protocols
Detailed, validated protocols for in vivo this compound administration are not available in the public domain. The following provides a generalized workflow for initiating studies with a novel compound like this compound, based on standard preclinical practices.
General Workflow for a Novel Compound In Vivo Study
References
Technical Support Center: Overcoming Sapurimycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Sapurimycin in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is an antitumor antibiotic that is structurally related to pluramycin. Its primary mechanism of action is the induction of single-strand breaks in DNA.[1] This damage can trigger cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to DNA-damaging agents in cancer cells typically involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[2][3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that efficiently mend single-strand breaks can counteract the cytotoxic effects of this compound.[4][5]
-
Alterations in Drug Target: While less common for DNA-damaging agents, mutations in cellular components that interact with this compound could potentially reduce its DNA-damaging activity.
-
Dysregulation of Apoptotic Pathways: Changes in proteins that control programmed cell death can make cells less sensitive to the DNA damage induced by this compound.
Q3: How can I determine if my this compound-resistant cells have an active drug efflux mechanism?
You can assess drug efflux activity by measuring the accumulation of fluorescent substrates of common ABC transporters, such as Rhodamine 123 for P-glycoprotein.[6] A lower accumulation of the fluorescent dye in resistant cells compared to the parental (sensitive) cells suggests increased efflux. This can be confirmed by using a known efflux pump inhibitor, which should restore the accumulation of the fluorescent substrate in resistant cells.
Q4: What are some common inhibitors for P-glycoprotein (MDR1)?
Several generations of P-glycoprotein inhibitors have been developed. Verapamil is a commonly used first-generation inhibitor in in-vitro studies.[3] More specific and potent inhibitors are also available.
Q5: How can I assess the DNA repair capacity of my resistant cell lines?
The overall DNA repair capacity can be evaluated using a comet assay after exposing the cells to a DNA-damaging agent.[7] A faster reduction in the comet tail length in resistant cells compared to parental cells would indicate a more efficient DNA repair mechanism. Specific DNA repair pathways can be investigated by analyzing the expression levels of key repair proteins.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome this compound resistance.
Problem 1: Cells show a decreased response to this compound treatment.
Possible Cause 1: Increased Drug Efflux
-
Troubleshooting Steps:
-
Assess ABC Transporter Activity: Perform a fluorescent substrate efflux assay (e.g., Rhodamine 123 or Hoechst 33342 dye exclusion assay) using flow cytometry.[6] Compare the dye accumulation between your resistant cell line and the parental sensitive cell line.
-
Confirm with Inhibitors: Repeat the efflux assay in the presence of a known ABC transporter inhibitor (e.g., Verapamil for P-gp). If the inhibitor restores dye accumulation in the resistant cells, it strongly suggests the involvement of that efflux pump.
-
Analyze Protein Expression: Quantify the protein levels of common ABC transporters (e.g., P-glycoprotein/MDR1) in both sensitive and resistant cells using Western blotting or flow cytometry with specific antibodies.[8]
-
-
Solution:
Possible Cause 2: Enhanced DNA Repair
-
Troubleshooting Steps:
-
Quantify DNA Damage: Use the comet assay or γ-H2AX immunostaining to measure the level of DNA strand breaks immediately after a short treatment with this compound in both sensitive and resistant cells.[7][11][12]
-
Assess Repair Kinetics: After this compound treatment, allow the cells to recover for various time points and measure the remaining DNA damage. Faster resolution of DNA damage in the resistant line indicates enhanced repair.
-
Investigate DNA Repair Pathways: Analyze the expression of key proteins involved in single-strand break repair (e.g., PARP1, XRCC1) via Western blotting.
-
-
Solution:
-
If enhanced DNA repair is observed, consider combination therapy with inhibitors of the relevant DNA repair pathways. For example, PARP inhibitors are known to be effective in combination with DNA-damaging agents.
-
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
-
Troubleshooting Steps:
-
Optimize Drug Concentration: Start with a low concentration of this compound (around the IC20) and gradually increase the dose in a stepwise manner.[13][14][15] Abrupt exposure to high concentrations can lead to massive cell death.
-
Allow for Recovery: After each dose escalation, allow the surviving cells to repopulate before the next increase in concentration.
-
Monitor Resistance: Regularly check the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant line.[15][16]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 10 | 1.0 |
| This compound-Resistant | 150 | 15.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Hypothetical Rhodamine 123 Accumulation in the Presence of an Efflux Pump Inhibitor
| Cell Line | Treatment | Mean Fluorescence Intensity |
| Parental (Sensitive) | Rhodamine 123 | 800 |
| Parental (Sensitive) | Rhodamine 123 + Verapamil | 850 |
| This compound-Resistant | Rhodamine 123 | 200 |
| This compound-Resistant | Rhodamine 123 + Verapamil | 750 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line by Stepwise Selection
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Treat the parental cells with a low concentration of this compound (e.g., IC10-IC20) for 24-48 hours.
-
Recovery and Expansion: Remove the this compound-containing medium and allow the surviving cells to grow to 80-90% confluency in a drug-free medium.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., by 1.5 to 2-fold increments).[15]
-
Maintenance Culture: Once cells can proliferate in a significantly higher concentration of this compound, maintain them in a medium containing that concentration to ensure the stability of the resistant phenotype.
-
Characterization: Periodically determine the IC50 of the resistant cell population to quantify the level of resistance. A stable resistant cell line should maintain a high resistance index even after a period of culture in a drug-free medium.[14]
Protocol 2: Comet Assay for DNA Strand Break Quantification
-
Cell Preparation: Prepare single-cell suspensions of both sensitive and resistant cells.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and duration. Include an untreated control.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.[7] Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[17] The negatively charged DNA will migrate towards the anode.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail." Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[7]
Protocol 3: γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
Note: While this compound is known to cause single-strand breaks, these can be converted to double-strand breaks during DNA replication. γ-H2AX is a sensitive marker for DNA double-strand breaks.[11][12]
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) per nucleus corresponds to the number of DNA double-strand breaks.[3]
Visualizations
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. P-glycoprotein: clinical significance and methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Minimizing off-target effects of Sapurimycin
Welcome to the technical support center for Sapurimycin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antitumor antibiotic that belongs to the anthra-gamma-pyrone class of compounds.[1] Its primary mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA.[2] This DNA-damaging activity is believed to underlie its antitumor and antibacterial properties.[2]
Q2: What are the known on-target effects of this compound?
A2: this compound has demonstrated antitumor activity against murine leukemia P388 and sarcoma 180.[2] It is also active against various bacteria, with a particular potency against Gram-positive organisms.[2]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound have not been extensively characterized in publicly available literature, potential off-target effects can be inferred from its mechanism of action as a DNA-damaging agent. These may include:
-
Cytotoxicity in non-cancerous, rapidly dividing cells: Tissues with high rates of cell turnover, such as bone marrow, gastrointestinal epithelium, and hair follicles, may be susceptible.
-
Induction of DNA damage response pathways in healthy cells: This could lead to cell cycle arrest, apoptosis, or senescence in non-target cells.
-
Secondary mutations: Erroneous repair of DNA breaks could potentially lead to mutations in healthy cells.
Q4: How can I assess the off-target effects of this compound in my experiments?
A4: A multi-pronged approach is recommended to assess off-target effects. This includes:
-
In vitro cytotoxicity assays: Compare the cytotoxic effects of this compound on a panel of cancerous and non-cancerous cell lines.
-
DNA damage assays: Utilize techniques like the comet assay or γ-H2AX staining to quantify DNA damage in treated cells.
-
Cell cycle analysis: Employ flow cytometry to determine if this compound induces cell cycle arrest in non-target cells.
-
Apoptosis assays: Use methods like Annexin V staining or caspase activity assays to measure apoptosis in both target and non-target cells.
-
Whole-genome sequencing: For in-depth analysis, sequencing the genomes of treated and untreated cells can identify off-target mutations.
Q5: What strategies can be employed to minimize the off-target effects of this compound?
A5: General strategies to mitigate off-target effects of therapeutic agents can be adapted for this compound. These include:
-
Dose optimization: Determine the lowest effective concentration of this compound that maximizes on-target activity while minimizing off-target toxicity.
-
Targeted drug delivery: Encapsulating this compound in nanoparticles or conjugating it to targeting moieties (e.g., antibodies specific to tumor antigens) can enhance its delivery to cancer cells and reduce exposure to healthy tissues.[3][4]
-
Combination therapy: Using this compound in combination with other agents that sensitize cancer cells to DNA damage may allow for lower, less toxic doses of this compound to be used.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cell lines. | 1. This compound concentration is too high. 2. High sensitivity of the specific cell line. 3. Off-target effects. | 1. Perform a dose-response curve to determine the IC50 for both cancerous and non-cancerous cell lines. Select a concentration with the best therapeutic index. 2. Use a panel of different non-cancerous cell lines to assess general toxicity. 3. Implement strategies to enhance targeted delivery (see FAQs). |
| Lack of significant antitumor effect at non-toxic concentrations. | 1. Insufficient drug concentration at the target site. 2. Resistance of the cancer cell line. 3. Ineffective delivery to the tumor in vivo. | 1. Increase the concentration, while closely monitoring off-target toxicity. 2. Investigate potential resistance mechanisms (e.g., enhanced DNA repair, drug efflux pumps). 3. Explore targeted delivery systems to increase local concentration at the tumor site. |
| Inconsistent results between experiments. | 1. Variability in this compound preparation. 2. Differences in cell culture conditions. 3. Inconsistent treatment times. | 1. Prepare fresh stock solutions of this compound for each experiment and protect from light. 2. Ensure consistent cell passage numbers, confluency, and media composition. 3. Standardize the duration of this compound treatment across all experiments. |
| Evidence of significant DNA damage in healthy tissues (in vivo). | 1. Systemic toxicity due to off-target effects. 2. Non-specific distribution of this compound. | 1. Reduce the administered dose. 2. Develop a targeted delivery strategy (e.g., liposomes, antibody-drug conjugates) to improve the pharmacokinetic profile and tumor accumulation. |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
-
Materials:
-
Cancerous and non-cancerous cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. DNA Damage Quantification using Comet Assay
This protocol is for assessing DNA single-strand breaks induced by this compound.
-
Materials:
-
Treated and untreated cells
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
-
-
Procedure:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length and intensity).
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified DNA damage response pathway induced by this compound.
Caption: Workflow for assessing this compound's off-target effects.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery | Sartorius [sartorius.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Sapurimycin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in experiments involving Sapurimycin. Given that this compound is an antitumor antibiotic known to cause single-strand DNA breaks, the guidance provided is based on best practices for handling DNA-damaging agents and common issues in related experimental assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is an antitumor antibiotic produced by the bacterium Streptomyces sp.[1] It is structurally related to kapurimycins and has demonstrated activity against Gram-positive bacteria and certain cancer cell lines.[1] Its primary mechanism of action is believed to be the induction of single-strand breaks in DNA.[1]
Q2: I'm observing high variability in the IC50 value of this compound between experiments. What could be the cause?
A: High variability in IC50 values is a common issue in cytotoxicity assays. Potential causes include:
-
Cell health and passage number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond differently to treatment.
-
Inconsistent cell seeding density: The number of cells seeded per well can significantly impact the results.
-
Reagent variability: Lot-to-lot variation in this compound, media, serum, or assay reagents can lead to inconsistent results.
-
Incubation time: Variations in the duration of drug exposure can alter the apparent cytotoxicity.
-
Assay-specific issues: The choice of cytotoxicity assay (e.g., MTT, XTT, resazurin) can be a source of variability, as some compounds can interfere with the assay chemistry.[2][3]
Q3: My western blot results for DNA damage response proteins (e.g., γH2AX, p53) are not consistent after this compound treatment. Why?
A: Inconsistent western blot results can stem from multiple steps in the protocol. Key factors to consider are:
-
Sample preparation: Inconsistent lysis buffer, incomplete cell lysis, or protein degradation can all affect the final results.[4] The use of protease and phosphatase inhibitors is crucial.[4][5]
-
Protein quantification: Inaccurate protein quantification will lead to unequal loading of protein on the gel.
-
Antibody performance: The primary antibody may not be specific or sensitive enough, or its optimal concentration may not have been determined. Lot-to-lot variability in antibodies is also a common issue.[4]
-
Transfer efficiency: Inefficient transfer of proteins from the gel to the membrane, especially for high or low molecular weight proteins, can lead to weak or absent bands.[5][6]
Q4: I suspect this compound might have off-target effects in my cellular model. How can I investigate this?
A: Investigating off-target effects is crucial for understanding the mechanism of action of any compound.[7] Some strategies include:
-
Use of a secondary, structurally unrelated inhibitor: If another compound that targets the same pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: If you can "rescue" the phenotype by overexpressing a downstream component of the target pathway, it suggests the effect is on-target.
-
Proteomic or transcriptomic analysis: Techniques like mass spectrometry-based proteomics or RNA sequencing can provide a global view of changes in the cell upon this compound treatment and may reveal unexpected pathway modulation.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify that this compound is engaging with its intended target in a cellular context.[7]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Q: My cell viability assay (e.g., MTT, MTS, Resazurin) is giving inconsistent readings or high background. What should I do?
A: High variability or background in cell viability assays can obscure the true effect of this compound. Follow this troubleshooting workflow:
Troubleshooting Steps:
-
Reagent Quality and Consistency:
-
This compound Stock: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Media and Serum: Use the same lot of cell culture media and fetal bovine serum (FBS) for all related experiments to minimize variability.
-
Assay Reagents: Ensure that assay reagents like MTT, MTS, or resazurin are not expired and have been stored correctly, protected from light.[8]
-
-
Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range for your experiments.
-
Cell Health: Only use cells that are in the logarithmic growth phase and appear healthy under the microscope.
-
Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure this density is used consistently.
-
-
Assay Protocol Optimization:
-
Incubation Times: Precisely control the incubation times for both drug treatment and the assay reagent.
-
Compound Interference: Some compounds can directly reduce tetrazolium salts (like MTT) or have inherent fluorescence, leading to false results.[3] To test for this, run the assay in a cell-free plate containing media and this compound at the concentrations you are testing.
-
Switch Assay Method: If you suspect compound interference, switch to an orthogonal assay method that measures a different viability parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a real-time live/dead cell stain.[9]
-
Variability in Protein Expression Analysis (Western Blot)
Q: I am seeing inconsistent band intensities or no bands at all on my western blots for DNA damage markers after this compound treatment. How can I troubleshoot this?
A: Western blotting is a multi-step technique where errors can accumulate. A systematic approach is key to identifying the problem.
Troubleshooting Steps:
-
Sample Preparation and Loading:
-
Lysis Buffer: Always use freshly prepared lysis buffer containing protease and phosphatase inhibitors.[5] Keep samples on ice to prevent degradation.[4]
-
Protein Quantification: Use a reliable method like the BCA assay to determine protein concentration. Ensure you load equal amounts of protein in each lane.
-
Loading Control: Always probe your blot for a loading control (e.g., GAPDH, β-actin, or tubulin) to verify equal loading.
-
-
Electrophoresis and Transfer:
-
Gel and Buffers: Use freshly prepared buffers and ensure the gel has polymerized correctly.
-
Transfer Verification: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was even across the gel.[6]
-
-
Antibody Incubation and Detection:
-
Primary Antibody: Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.[5] Incubating overnight at 4°C often improves signal-to-noise.[10]
-
Controls: Include a positive control (a cell lysate known to express your protein of interest) and a negative control to ensure antibody specificity.[6]
-
Secondary Antibody: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-mouse for a mouse primary).
-
Detection Reagent: Use fresh chemiluminescent substrate, as it can lose activity over time. Optimize exposure time to avoid oversaturation (white bands) or weak signal.[11]
-
Experimental Protocols
Protocol: Cell Viability (Resazurin-Based Assay)
This protocol is adapted from standard procedures for resazurin-based cell viability assays.[12]
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare a working solution of Resazurin (e.g., AlamarBlue) in pre-warmed, serum-free medium according to the manufacturer's instructions.
-
Remove the this compound-containing medium from the wells.
-
Add 100 µL of the Resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the fluorescence or absorbance on a plate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission for fluorescence).
-
-
Data Analysis:
-
Subtract the average reading from "no-cell" control wells (background).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol: Western Blotting for DNA Damage Response Proteins
This is a general protocol for western blotting.[10][13][14]
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[14]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX, anti-p53) at the optimal dilution in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Data Presentation
Consistent and clear data presentation is essential for interpreting your results.
Table 1: Example of this compound IC50 Value Comparison Across Different Batches
| Cell Line | This compound Batch | Passage Number | IC50 (µM) ± SD |
| MCF-7 | Batch A | 10 | 1.2 ± 0.3 |
| MCF-7 | Batch B | 11 | 5.8 ± 1.1 |
| HeLa | Batch A | 8 | 2.5 ± 0.5 |
| HeLa | Batch B | 8 | 9.1 ± 2.4 |
Table 2: Example of Densitometry Analysis of Western Blot Results
| Treatment | γH2AX (Relative Intensity) | p53 (Relative Intensity) | Loading Control (GAPDH) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 4.5 ± 0.8 | 2.1 ± 0.4 | 1.0 |
| This compound (5 µM) | 12.3 ± 2.1 | 5.6 ± 1.2 | 1.0 |
Signaling Pathway Visualization
This compound is known to cause DNA damage.[1] This typically activates the DNA Damage Response (DDR) pathway.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 14. addgene.org [addgene.org]
Sapurimycin degradation products and their effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sapurimycin. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antitumor antibiotic produced by Streptomyces sp. It belongs to the pluramycin family of antibiotics, which are characterized by an anthra-γ-pyrone skeleton.[1] Its primary mechanism of action is believed to be the alkylation of DNA, leading to single-strand breaks and subsequent inhibition of DNA replication and transcription, which ultimately results in cytotoxicity in cancer cells.[2]
Q2: I am observing lower than expected potency of my this compound stock solution. What could be the cause?
A2: Lower than expected potency can be due to several factors:
-
Degradation: this compound, like many complex organic molecules, can be susceptible to degradation under certain conditions. Improper storage (e.g., exposure to light, extreme temperatures, or non-optimal pH) can lead to the formation of degradation products with reduced or no biological activity.
-
Improper Storage: Ensure that the compound is stored as recommended by the supplier, typically at low temperatures and protected from light.
-
Inaccurate Concentration Determination: Verify the method used to determine the concentration of your stock solution. Spectrophotometric methods should use the correct molar extinction coefficient, and chromatographic methods should be properly calibrated.
Q3: How can I detect potential degradation of this compound in my samples?
A3: The most reliable method for detecting degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A stability-indicating method can separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time would indicate degradation.
Q4: What are the likely cellular effects of this compound and its degradation products?
A4: As a DNA alkylating agent, this compound is expected to trigger the DNA damage response (DDR) pathway.[3] This can lead to cell cycle arrest, activation of DNA repair mechanisms, and if the damage is too severe, induction of apoptosis (programmed cell death).[4][5] The effects of its degradation products are largely unknown and would depend on their specific structures. It is possible they may be less active, inactive, or exhibit a different toxicity profile compared to the parent compound.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | This compound Degradation: The compound may be degrading in the cell culture medium over the course of the experiment. | 1. Minimize Exposure to Harsh Conditions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid prolonged exposure of the compound to light and elevated temperatures. 2. Assess Stability in Media: Perform a time-course experiment where this compound is incubated in the cell culture medium for the duration of your assay. Analyze samples at different time points by HPLC to check for degradation. 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of this compound. |
| Cell Line Variability: Different cell passages may exhibit varying sensitivity. | 1. Standardize Cell Passages: Use cells within a consistent and low passage number range for all experiments. 2. Regularly Test Cell Health: Ensure cells are healthy and free from contamination before each experiment. | |
| Assay Protocol Variations: Minor differences in incubation times, cell densities, or reagent concentrations. | 1. Standardize Protocol: Adhere strictly to a detailed, written protocol. 2. Include Positive and Negative Controls: Use appropriate controls to monitor for assay consistency. |
Guide 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in the chromatogram of a this compound sample. | Forced Degradation: The sample may have been intentionally or unintentionally exposed to stress conditions (e.g., acid, base, heat, light, oxidation). | 1. Confirm Stress Conditions: If performing a forced degradation study, this is an expected outcome. Proceed with characterization of the new peaks. 2. Check Sample Handling and Storage: If degradation is unintentional, review all sample preparation and storage procedures to identify potential sources of stress. |
| Contamination: The sample may be contaminated with other compounds. | 1. Analyze a Blank: Inject a sample of the solvent used to dissolve the this compound to check for contaminants. 2. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. | |
| Interaction with Excipients (for formulated products): this compound may be reacting with other components in a formulation. | 1. Analyze Pure Compound: Analyze a sample of pure this compound under the same conditions to see if the extra peaks are present. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Expected Outcome on Chromatogram |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature or slightly elevated (e.g., 40-60°C) | Hydrolysis of labile functional groups, such as cleavage of glycosidic bonds or opening of epoxide rings. | Decrease in the main this compound peak and appearance of one or more new, more polar degradation product peaks. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature | Similar to acidic hydrolysis, but potentially different degradation products due to base-catalyzed reactions. | Decrease in the main this compound peak and appearance of different degradation product peaks compared to acidic conditions. |
| Oxidative Degradation | 3% - 30% H₂O₂, Room Temperature | Oxidation of electron-rich moieties in the anthraquinone core or other susceptible functional groups. | Decrease in the main this compound peak and appearance of new degradation product peaks. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or in solution | Thermally induced decomposition, which can involve a variety of reactions. | Decrease in the main this compound peak and potentially multiple small degradation product peaks. |
| Photodegradation | Exposure to UV or fluorescent light (ICH Q1B guidelines) | Photochemically induced reactions, potentially leading to complex degradation products. | Decrease in the main this compound peak and appearance of new degradation product peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.
-
C18 reverse-phase HPLC column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 70°C oven for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV/MS method.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound and its degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound forced degradation analysis.
Caption: Generalized DNA damage response pathway activated by this compound.
References
- 1. iatp.org [iatp.org]
- 2. glpbio.com [glpbio.com]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic [pubmed.ncbi.nlm.nih.gov]
Adjusting Sapurimycin concentration for different cell types
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Sapurimycin, a potent antitumor antibiotic. The information below will help you determine the optimal concentration for your specific cell type and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: Due to the high variability in sensitivity across different cell lines, there is no single recommended starting concentration for this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A common approach is to start with a broad range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or serial dilution series. This will help identify the concentration range where the desired biological effect or cytotoxicity is observed.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Several cell viability assays can be used to assess this compound's cytotoxicity. Commonly used methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
It is essential to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experiments for accurate interpretation of the results.
Q3: My cells are showing signs of stress, such as changes in morphology or detachment, even at low concentrations of this compound. What should I do?
A3: This could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.1%.
-
Compound instability: The compound may be degrading in the culture medium.
To troubleshoot, you can perform a vehicle control experiment with the solvent alone to rule out its toxicity. It is also advisable to test a lower concentration range of this compound and to check its stability in your culture medium over the duration of your experiment.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: A lack of an observable effect could be due to several reasons:
-
Insufficient concentration: The concentrations you have tested may be too low to elicit a response in your specific cell line.
-
Short incubation time: The biological effect of this compound may require a longer incubation period to become apparent.
-
Cell line resistance: Your cell line may be resistant to the effects of this compound.
-
Compound insolubility: Ensure that this compound is fully dissolved in your culture medium.
To address this, you can try a higher concentration range, perform a time-course experiment to determine the optimal incubation time, and verify the solubility of this compound in your experimental conditions.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for your cell line using a cytotoxicity assay.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Your cell line of interest
-
Cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay)
-
Vehicle control (e.g., DMSO)
-
Positive control (a known cytotoxic agent)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to a healthy, sub-confluent state.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, you can determine key parameters such as the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
As specific IC50 values for this compound are not widely available in published literature, researchers are strongly encouraged to perform their own dose-response experiments. The table below provides a template for recording and presenting your experimental data.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability | IC50 (µM) |
| Example: P388 | 0.01 | 48 | ||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| 100 | 48 | |||
| Example: Sarcoma 180 | 0.01 | 48 | ||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| 100 | 48 |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. |
| "Edge effect" in the plate | Increased evaporation from the outer wells. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or media. |
| Unexpected bell-shaped dose-response curve | Compound precipitation at high concentrations, off-target effects at high concentrations. | Visually inspect for precipitation. Test a narrower and lower concentration range. |
| Low signal or absorbance value | Low cell number, insufficient incubation time with the assay reagent. | Optimize cell seeding density. Ensure adequate incubation time as per the assay protocol. |
| High background signal | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
Visualizations
This compound's Known Mechanism of Action
This compound is known to induce single-strand breaks in DNA, a critical step that can lead to the inhibition of DNA replication and ultimately, cell death.
Preventing Sapurimycin inactivation in culture medium
Welcome to the technical support center for Sapurimycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the inactivation of this compound in culture medium and troubleshooting related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antitumor antibiotic with an anthra-gamma-pyrone skeleton.[1] It belongs to the enediyne class of natural products, which are known for their potent cytotoxic activity. The mechanism of action of this compound involves the induction of single-strand breaks in DNA, leading to cell death.
Q2: My this compound appears to be losing activity in my cell culture experiments. What could be the cause?
A2: The most likely cause of this compound inactivation in cell culture is its reaction with thiol-containing components in the medium. This compound is an enediyne-like compound, and this class of molecules is known to be highly reactive towards thiols. Common sources of thiols in cell culture include:
-
Cysteine: An essential amino acid present in most basal media formulations, such as DMEM.
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements contain various thiol-containing proteins and small molecules.
-
Reducing agents: Supplements or experimental conditions that include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (β-ME) will rapidly inactivate this compound.
Q3: How can I prevent the inactivation of this compound in my culture medium?
A3: To prevent thiol-mediated inactivation, you can employ a thiol-scavenging agent. A commonly used reagent for this purpose is N-ethylmaleimide (NEM). NEM reacts specifically with thiol groups, effectively "quenching" them and preventing them from reacting with this compound. It is crucial to optimize the concentration of NEM to ensure it is effective without causing significant cytotoxicity.
Q4: Are there alternatives to N-ethylmaleimide (NEM) for scavenging thiols?
A4: Yes, other thiol-reactive compounds can be used, though their compatibility with cell culture needs to be carefully evaluated. These include iodoacetamide and other maleimide derivatives. Additionally, specialized thiol-scavenging resins or media formulations with lower cysteine content could be considered for specific applications. For most standard cell culture experiments, optimizing the use of NEM is a practical first approach.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound activity, even when using a thiol scavenger.
-
Possible Cause 1: Insufficient concentration of the thiol scavenger.
-
Solution: The concentration of thiols in your culture medium, especially when supplemented with serum, may be higher than anticipated. Increase the concentration of the thiol scavenger (e.g., N-ethylmaleimide) in a stepwise manner. It is critical to perform a dose-response experiment to determine the optimal concentration that maximizes this compound stability while minimizing cytotoxicity.
-
-
Possible Cause 2: Instability of the thiol scavenger.
-
Solution: Prepare fresh solutions of the thiol scavenger immediately before use. Maleimides, for example, can hydrolyze in aqueous solutions over time.
-
-
Possible Cause 3: Other components in the medium are inactivating this compound.
-
Solution: While less common, other nucleophiles or components in complex media formulations or drug stocks could potentially react with this compound. To investigate this, perform a stability study of this compound in the basal medium without cells or serum, and in the presence of other supplements.
-
Problem: The thiol scavenger I am using is causing significant cytotoxicity.
-
Possible Cause 1: The concentration of the scavenger is too high.
-
Solution: Reduce the concentration of the thiol scavenger. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) with a range of scavenger concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: The cell line is particularly sensitive to the scavenger.
-
Solution: Consider using an alternative thiol scavenger. You may also try to reduce the incubation time with the scavenger or pre-treat the medium with the scavenger and then remove the excess before adding it to the cells, although this may be less effective at neutralizing thiols released by the cells themselves.
-
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Culture Medium
This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Acetonitrile, water, and formic acid (or other appropriate mobile phase components)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Aliquot the this compound-containing medium into multiple wells of a 96-well plate or microcentrifuge tubes.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove an aliquot for analysis.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (if available).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis.
-
Quantify the remaining this compound concentration at each time point by comparing the peak area to a standard curve.
-
Calculate the half-life (t½) of this compound in the medium.
Protocol 2: Using N-ethylmaleimide (NEM) to Prevent this compound Inactivation
This protocol provides a starting point for using NEM to scavenge thiols in a cell culture experiment. Note: The optimal NEM concentration must be determined empirically for each cell line and media combination.
Materials:
-
N-ethylmaleimide (NEM)
-
Complete cell culture medium
-
This compound
-
Cell line of interest
Procedure:
-
Determine NEM Cytotoxicity:
-
Plate your cells at the desired density.
-
Prepare a series of dilutions of NEM in your complete culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Replace the medium on your cells with the NEM-containing medium.
-
Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT assay, trypan blue exclusion).
-
Determine the highest concentration of NEM that does not significantly impact cell viability.
-
-
This compound Treatment with NEM:
-
Prepare your complete culture medium containing the pre-determined non-toxic concentration of NEM.
-
Add this compound to this medium at the desired final concentration.
-
Use this this compound- and NEM-containing medium to treat your cells.
-
Include appropriate controls: cells treated with this compound alone, cells treated with NEM alone, and untreated cells.
-
-
Monitor this compound Activity:
-
Assess the biological effect of this compound (e.g., cell viability, apoptosis) at the desired time points. Compare the activity of this compound in the presence and absence of NEM.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media
| Medium Condition | Half-life (t½) in hours (Hypothetical Data) |
| DMEM (no serum) | 8 |
| DMEM + 10% FBS | 2 |
| DMEM + 10% FBS + 50 µM NEM | 18 |
| RPMI-1640 + 10% FBS | 1.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary and should be determined experimentally.
Visualizations
Caption: Thiol-mediated inactivation pathway of this compound and its prevention by N-ethylmaleimide.
Caption: Workflow for determining the stability of this compound in culture medium.
References
Validation & Comparative
Validating Sapurimycin-Induced DNA Single-Strand Breaks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate DNA single-strand breaks (SSBs) induced by the novel antitumor antibiotic, Sapurimycin. While direct quantitative data for this compound remains limited in publicly available literature, this document outlines the established experimental protocols and presents comparative data from well-characterized DNA-damaging agents, Bleomycin and Etoposide, to serve as a benchmark for future studies.
Introduction to this compound and DNA Single-Strand Breaks
This compound is a novel anthra-gamma-pyrone antitumor antibiotic produced by Streptomyces sp.[1]. Structurally related to Kapurimycins and Pluramycins, it has demonstrated antitumor activity and the ability to induce single-strand breaks in supercoiled plasmid DNA in vitro[1]. DNA single-strand breaks are a significant form of DNA damage that can arise from exposure to genotoxic agents and are critical intermediates in cellular processes. If not repaired, these breaks can lead to genomic instability, cell cycle arrest, and apoptosis, making their induction a key mechanism for many anticancer drugs[2][3].
The validation and quantification of SSBs are crucial for characterizing the mechanism of action of new therapeutic compounds like this compound. This guide focuses on two widely accepted and robust methods for this purpose: the Alkaline Comet Assay and the Alkaline Elution Assay.
Comparative Analysis of DNA Single-Strand Break Induction
While specific quantitative data for this compound is not yet available, a qualitative assessment of its activity is presented below. For a comprehensive comparison, quantitative data for the well-established DNA-damaging agents, Bleomycin and Etoposide, are provided.
Table 1: Qualitative and Quantitative Comparison of DNA Single-Strand Break Inducing Agents
| Feature | This compound | Bleomycin | Etoposide |
| Chemical Class | Anthra-gamma-pyrone antibiotic | Glycopeptide antibiotic | Podophyllotoxin derivative |
| Mechanism of SSB Induction | Likely involves DNA alkylation (at guanine), depurination, and subsequent backbone hydrolysis (inferred from structural analogs like Kapurimycin)[4]. | Induces SSBs and double-strand breaks (DSBs) through oxidative damage to DNA, often at GC and GT sequences[5][6]. | A topoisomerase II inhibitor that stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of both SSBs and DSBs[4][7]. |
| Quantitative SSB Data | Data not publicly available. Induces single-strand breaks in supercoiled plasmid DNA in vitro[1]. | Induces a dose-dependent increase in DNA damage. Low concentrations (1-5 µg/ml) for short durations (5-15 min) cause significant DNA breakage[7]. The ratio of single-strand to double-strand breaks is approximately 6:1[8]. | Induces significant DNA damage at concentrations greater than 1 µM. In TK6 and Jurkat cells, etoposide at 5 µM induced approximately 40% tail DNA in the comet assay[9]. Only about 3% of the strand breaks induced by etoposide are DSBs[10]. |
| Assay(s) Used for Data | Agarose gel electrophoresis of plasmid DNA[1]. | Alkaline unwinding method, Agarose gel electrophoresis[7][11]. | Comet assay, In vivo Complex of Enzyme (ICE) assay[6][9]. |
Experimental Protocols for Validating DNA Single-Strand Breaks
Detailed methodologies for the Alkaline Comet Assay and the Alkaline Elution Assay are provided below. These protocols are standard methods that can be adapted for the evaluation of this compound.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks in individual cells[12][13][14].
Protocol:
-
Cell Preparation:
-
Treat cultured cells with the desired concentrations of this compound for the specified duration. Include positive (e.g., Bleomycin, Etoposide) and negative (vehicle) controls.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL[4].
-
-
Embedding Cells in Agarose:
-
Mix 30 µL of the cell suspension with 250 µL of 0.5% low-melting-point agarose at 37°C.
-
Immediately pipette 50 µL of this mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes[4].
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C[15].
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
After electrophoresis, gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide[4].
-
-
Visualization and Analysis:
Alkaline Elution Assay
The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter, which is proportional to the number of single-strand breaks[5][18].
Protocol:
-
Cell Preparation and Labeling:
-
Culture cells in the presence of a radioactive DNA precursor (e.g., [³H]thymidine) for a sufficient period to label the DNA.
-
Treat the labeled cells with this compound and appropriate controls.
-
-
Cell Lysis on Filter:
-
Load a known number of cells onto a polyvinyl chloride filter.
-
Lyse the cells on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0).
-
-
Alkaline Elution:
-
Wash the filter with a rinse solution (e.g., 0.02 M EDTA, pH 10.0).
-
Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate at regular time intervals.
-
-
Quantification:
-
Determine the amount of DNA in each fraction and the amount remaining on the filter using liquid scintillation counting or a fluorometric method.
-
Plot the fraction of DNA remaining on the filter versus the elution time. The elution rate is indicative of the extent of DNA single-strand breaks.
-
Visualizing the Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced DNA Damage
The following diagram illustrates a plausible signaling pathway initiated by this compound, leading to cell cycle arrest or apoptosis. This pathway is inferred from the known mechanisms of structurally similar anthracycline antibiotics.
Caption: Proposed mechanism of this compound-induced DNA damage response.
Experimental Workflow for Validating DNA Single-Strand Breaks
The following diagram outlines the key steps in the experimental validation of this compound-induced DNA single-strand breaks using the Alkaline Comet Assay.
Caption: Workflow of the Alkaline Comet Assay for SSB detection.
Conclusion
This compound is a promising antitumor agent that has been shown to induce DNA single-strand breaks. This guide provides the necessary framework for researchers to quantitatively validate and characterize this activity. By employing standardized methodologies such as the Alkaline Comet Assay and the Alkaline Elution Assay, and by using established DNA damaging agents like Bleomycin and Etoposide as comparators, a comprehensive understanding of this compound's mechanism of action can be achieved. The provided protocols and diagrams serve as a valuable resource for designing and executing these critical experiments in the drug development process. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential.
References
- 1. Quantification of single-strand DNA lesions caused by the topoisomerase II poison etoposide using single DNA molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Measurement of DNA single-strand breaks by alkaline elution and fluorometric DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The kinetics of DNA damage by bleomycin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 11. Quantitative measurement of single- and double-strand breakage of DNA in Escherichia coli by the antitumor antibiotics bleomycin and talisomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Sapurimycin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanisms of action of two antitumor antibiotics: Sapurimycin and Doxorubicin. While Doxorubicin is a well-characterized chemotherapeutic agent with a multifaceted mechanism, information on this compound is currently limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the key cellular pathways involved.
Overview of Mechanisms
Doxorubicin is an anthracycline antibiotic known to exert its cytotoxic effects through a combination of mechanisms, primarily:
-
DNA Intercalation: The planar aromatic rings of the Doxorubicin molecule insert between DNA base pairs, distorting the double helix structure. This physical obstruction interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress, causing damage to DNA, proteins, and lipids, and contributing to its cardiotoxic side effects.
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic apoptotic pathways, leading to programmed cell death.
This compound is a newer antitumor antibiotic.[1] Current research indicates that its primary mechanism of action involves the induction of single-strand breaks in DNA .[1] However, detailed studies on its potential for DNA intercalation, inhibition of topoisomerase II, or generation of reactive oxygen species are not extensively available in the public domain. It has demonstrated antitumor activity against leukemia P388 and sarcoma 180 in murine models.[1]
Quantitative Data Comparison
Due to the limited available data for this compound, a direct quantitative comparison of IC50 values across a wide range of cell lines is not feasible at this time. The table below presents a summary of reported IC50 values for Doxorubicin in various cancer cell lines to provide a baseline for its potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference(s) |
| NCI-H1299 | Non-small cell lung cancer | Significantly higher than other NSCLC lines | [2] |
| A549 | Lung cancer | 0.13 - 2 | [2] |
| HepG2 | Hepatocellular carcinoma | 12.18 ± 1.89 | [3] |
| Huh7 | Hepatocellular carcinoma | > 20 | [3] |
| UMUC-3 | Bladder cancer | 5.15 ± 1.17 | [3] |
| VMCUB-1 | Bladder cancer | > 20 | [3] |
| TCCSUP | Bladder cancer | 12.55 ± 1.47 | [3] |
| BFTC-905 | Bladder cancer | 2.26 ± 0.29 | [3] |
| HeLa | Cervical carcinoma | 2.92 ± 0.57 | [3] |
| MCF-7 | Breast cancer | 2.50 ± 1.76 | [3] |
| M21 | Skin melanoma | 2.77 ± 0.20 | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanisms of action of DNA-targeting anticancer agents.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines if a compound can insert itself between the base pairs of DNA by measuring the displacement of a known intercalator, ethidium bromide (EB).
Principle: EB exhibits a significant increase in fluorescence when intercalated into DNA. A compound that also intercalates will compete with EB for binding sites, leading to a decrease in the fluorescence of the EB-DNA complex.
Protocol:
-
Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Allow the solution to incubate to ensure the formation of the ct-DNA-EB complex.
-
Measure the initial fluorescence intensity of the complex (Excitation ~480 nm, Emission ~600 nm).
-
Add increasing concentrations of the test compound (e.g., Doxorubicin or this compound) to the solution.
-
After each addition, incubate and measure the fluorescence intensity.
-
A decrease in fluorescence indicates displacement of EB and suggests an intercalative binding mode for the test compound.[4][5]
Topoisomerase II Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase II will prevent the relaxation of the supercoiled DNA.
Protocol:
-
Set up a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II reaction buffer.
-
Add the test compound at various concentrations. A known inhibitor like etoposide can be used as a positive control.
-
Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.[6][7][8][9]
Cellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
This assay measures the intracellular generation of ROS in response to drug treatment.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced.[1][10][11][12]
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound (e.g., Doxorubicin or this compound) for the desired time. A known ROS inducer like H₂O₂ can be used as a positive control.
-
Wash the cells and incubate them with a working solution of DCFH-DA in a suitable buffer or serum-free medium.
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize by fluorescence microscopy.[1][10][11][12]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14][15][16]
Protocol:
-
Treat cells with the test compound for the desired duration to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures discussed.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: The currently understood mechanism of this compound.
Caption: Workflow for the cellular ROS production assay.
Caption: The intrinsic pathway of apoptosis.
Conclusion
Doxorubicin is a well-established anticancer agent with a complex mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, all of which contribute to the induction of apoptosis. In contrast, the current understanding of this compound's mechanism is limited to its ability to induce single-strand DNA breaks. Further research is required to fully elucidate the molecular interactions and cellular pathways affected by this compound to allow for a more comprehensive comparison with well-characterized drugs like Doxorubicin. The experimental protocols provided in this guide serve as a foundation for such future investigations.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioquochem.com [bioquochem.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Sapurimycin vs. Pluramycin: A Comparative Guide to their Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor activities of two structurally related natural products, sapurimycin and pluramycin. Both belong to the anthraquinone family of antibiotics and exhibit cytotoxic effects against cancer cells through DNA damage. However, key structural differences lead to distinct mechanisms of action and potentially different therapeutic profiles.
Chemical Structures and Core Differences
This compound and pluramycins share a common anthra-γ-pyrone skeleton. The defining feature of the pluramycin family, which includes well-known members like pluramycin A and hedamycin, is the presence of one or more deoxyaminosugar residues attached to the chromophore. These sugar moieties play a crucial role in DNA recognition and binding. In contrast, this compound is a non-glycosylated pluramycin-class antibiotic, lacking the sugar residues on its D-ring and possessing a unique carboxylmethyl group on C-5[1]. This structural divergence is central to their differing interactions with DNA.
Mechanism of Antitumor Action
Both this compound and pluramycins exert their antitumor effects by inducing DNA damage, which ultimately triggers apoptotic cell death. However, the nature of the DNA lesions they create differs.
Pluramycins: Members of the pluramycin family, such as hedamycin, are potent DNA alkylating agents. Their mechanism involves a two-step process:
-
Intercalation: The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix.
-
Alkylation: Following intercalation, a reactive epoxide group on the molecule forms a covalent bond with the N7 position of guanine bases in the DNA, leading to alkylation. This covalent adduct distorts the DNA structure and interferes with essential cellular processes like replication and transcription.
This DNA damage activates a complex cellular signaling cascade known as the DNA Damage Response (DDR).
This compound: In contrast to the alkylating mechanism of pluramycins, this compound has been shown to cause single-strand breaks in supercoiled plasmid DNA[2]. The precise molecular mechanism leading to these breaks is not as extensively characterized as that of the pluramycins. It is hypothesized that this compound may generate reactive oxygen species (ROS) that lead to oxidative cleavage of the DNA backbone or inhibit topoisomerase enzymes involved in maintaining DNA topology. This DNA damage also triggers a cellular stress response, leading to apoptosis.
Signaling Pathways
The DNA damage induced by both this compound and pluramycins activates the DNA Damage Response (DDR) pathway, a crucial signaling network for maintaining genomic integrity.
Pluramycin-Induced DNA Damage Response:
The DNA double-strand breaks and bulky adducts formed by pluramycins like hedamycin are potent activators of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases . These kinases are master regulators of the DDR and initiate a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2 . This cascade leads to the activation of the tumor suppressor protein p53 , which in turn can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.
This compound-Induced DNA Damage Response:
While less detailed information is available for this compound, the induction of single-strand breaks would also be expected to activate the DDR. Single-strand breaks are typically recognized by the PARP (Poly [ADP-ribose] polymerase) family of enzymes, which then recruit other DNA repair factors. If these breaks persist or are converted to double-strand breaks during replication, the ATM/ATR pathway would also be activated, leading to a similar downstream cascade as seen with pluramycins.
Quantitative Antitumor Activity
Direct comparative studies of this compound and pluramycin under identical experimental conditions are limited in the publicly available literature. However, data from separate studies provide insights into their respective potencies.
In Vitro Cytotoxicity
Hedamycin, a representative pluramycin, is highly cytotoxic, with IC50 values in the subnanomolar range for growth inhibition of mammalian cells after 72 hours of exposure[3]. The cytotoxicity of other pluramycin analogs, such as photokidamycin, has been reported in the micromolar range against breast cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| Hedamycin | Mammalian cells | Subnanomolar | [3] |
| Photokidamycin | MCF7 (Breast Cancer) | 3.51 µM | [4] |
| Photokidamycin | MDA-MB-231 (Breast Cancer) | 0.66 µM | [4] |
No specific IC50 values for this compound against cancer cell lines were found in the reviewed literature.
In Vivo Antitumor Efficacy
This compound has demonstrated significant antitumor activity in murine models. It was shown to be effective against P388 leukemia and sarcoma 180 in mice[2]. Similarly, pluramycins have been noted for their potent in vivo antitumor activity since their discovery[5].
| Compound | Tumor Model | Host | Activity | Reference |
| This compound | P388 Leukemia | Mice | Active | [2] |
| This compound | Sarcoma 180 | Mice | Active | [2] |
| Pluramycin | General (Neoplasms, Experimental) | Not specified | Active | [5] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the antitumor activity of compounds like this compound and pluramycin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or pluramycin in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo P388 Leukemia Model
This model is used to assess the efficacy of a compound in a murine leukemia model.
-
Tumor Inoculation: Inject a known number of P388 leukemia cells intraperitoneally (i.p.) into a cohort of mice (e.g., CDF1 or BDF1 strains).
-
Compound Administration: Administer this compound or pluramycin to the mice via a specified route (e.g., i.p. or intravenous) and schedule (e.g., daily for 9 days, starting 24 hours after tumor inoculation). A control group receives the vehicle only.
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival times.
-
Efficacy Evaluation: The primary endpoint is the mean survival time (MST) or the percentage increase in lifespan (%ILS) of the treated group compared to the control group. A %ILS of ≥ 25% is often considered significant antitumor activity.
Conclusion
This compound and pluramycins are both promising classes of antitumor antibiotics that function by inducing DNA damage. The pluramycins, with their sugar moieties, act as DNA intercalators and alkylating agents, leading to double-strand breaks and activating the ATM/ATR-mediated DNA damage response. This compound, lacking these sugars, induces single-strand DNA breaks through a less defined mechanism.
While quantitative data for pluramycins like hedamycin indicate high potency (subnanomolar IC50), a direct comparison with this compound is challenging due to the lack of publicly available in vitro cytotoxicity data for the latter. Both compound classes demonstrate in vivo efficacy in murine tumor models.
The distinct structural features and mechanisms of DNA damage suggest that this compound and pluramycins may have different spectra of activity and resistance profiles. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate their relative therapeutic potential. The development of analogs of both this compound and pluramycin could lead to new anticancer agents with improved efficacy and safety profiles.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor efficacy of lidamycin on hepatoma and active moiety of its molecule - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Sapurimycin and Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in evaluating a new antibiotic's clinical utility. This guide provides a comparative framework for assessing the antibiotic Sapurimycin, focusing on methodologies for cross-resistance studies and potential resistance mechanisms. While direct comparative cross-resistance data for this compound is not yet available in published literature, this document outlines the experimental protocols and theoretical considerations necessary to conduct such an evaluation.
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116, structurally related to kapurimycins and pluramycins.[1] Its primary mechanism of action against bacteria involves causing single-strand breaks in supercoiled plasmid DNA, indicating it is a DNA-damaging agent.[1] It has demonstrated activity, particularly against Gram-positive organisms.[1]
Understanding Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, typically those with a similar mechanism of action or cellular target. Conversely, collateral sensitivity is a phenomenon where resistance to one drug leads to increased susceptibility to another. A thorough understanding of these phenomena is crucial for predicting the long-term efficacy of a new antibiotic and for designing effective combination therapies.
Experimental Protocols for Cross-Resistance Studies
To evaluate the cross-resistance profile of this compound, a series of well-defined experiments are required. The following protocols provide a roadmap for such an investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is the foundational measurement for assessing antimicrobial susceptibility.
Methodology: Broth Microdilution
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., ciprofloxacin, erythromycin, vancomycin) in an appropriate solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the bacterial strains to be tested (e.g., Staphylococcus aureus, Streptococcus pneumoniae) overnight. Dilute the cultures to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to the wells of a 96-well microtiter plate, each containing a different concentration of the antibiotic. Include positive (no antibiotic) and negative (no bacteria) controls. Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Selection of Antibiotic-Resistant Mutants
To study cross-resistance, it is necessary to generate bacterial strains resistant to specific antibiotics.
Methodology: Gradient Agar Plate Method
-
Prepare Gradient Plates: Create agar plates with a concentration gradient of the selective antibiotic (e.g., this compound or a comparator antibiotic).
-
Inoculation: Spread a high-density culture of the susceptible parent strain onto the surface of the gradient plate.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Isolation of Mutants: Colonies that grow in the higher concentration areas of the antibiotic gradient are selected as potentially resistant mutants.
-
Confirmation of Resistance: Subculture the selected colonies and confirm their resistance by re-determining the MIC of the selective antibiotic.
Cross-Resistance Testing
Once resistant mutants are generated, they are tested for their susceptibility to other antibiotics.
Methodology: MIC Panel Testing
-
Prepare Inoculum of Resistant Strains: Prepare standardized inocula of the this compound-resistant mutants and mutants resistant to comparator antibiotics.
-
MIC Determination: Determine the MICs of a panel of antibiotics (including this compound and comparators from different classes) against each of the resistant strains using the broth microdilution method described above.
-
Analysis: Compare the MIC values of the resistant strains to those of the susceptible parent strain. A significant increase in MIC for a second antibiotic indicates cross-resistance. A significant decrease suggests collateral sensitivity.
Data Presentation: Illustrative Cross-Resistance Profile
The following table provides a hypothetical summary of expected results from a cross-resistance study with a this compound-resistant mutant of S. aureus.
| Antibiotic | Antibiotic Class | Mechanism of Action | Parent Strain MIC (µg/mL) | This compound-Resistant Mutant MIC (µg/mL) | Fold Change in MIC | Interpretation |
| This compound | Anthraquinone-related | DNA Damage | 0.5 | 16 | 32 | Resistance |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibitor | 0.25 | 2 | 8 | Cross-Resistance |
| Novobiocin | Aminocoumarin | DNA Gyrase Inhibitor | 1 | 4 | 4 | Cross-Resistance |
| Erythromycin | Macrolide | Protein Synthesis Inhibitor (50S) | 0.5 | 0.5 | 1 | No Cross-Resistance |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor (30S) | 1 | 1 | 1 | No Cross-Resistance |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibitor | 1 | 1 | 1 | No Cross-Resistance |
| Penicillin | β-Lactam | Cell Wall Synthesis Inhibitor | 0.125 | 0.0625 | 0.5 | Collateral Sensitivity |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of resistance, the following diagrams are provided.
Experimental workflow for cross-resistance studies.
References
Validating the Target of Sapurimycin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapurimycin is an antitumor antibiotic with cytotoxic properties, first isolated from Streptomyces sp. DO-116.[1] Early studies revealed its ability to induce single-strand breaks in plasmid DNA in vitro and demonstrated antitumor activity in murine models of leukemia and sarcoma.[1] Structurally, it is an anthra-γ-pyrone compound, distinct from related pluramycins.[2] However, detailed molecular target validation of this compound in cancer cells using modern methodologies is not extensively documented in recent scientific literature.
This guide provides a framework for validating the target of this compound by drawing comparisons with other saponins, a class of naturally occurring compounds to which this compound is related, that have well-characterized anticancer activities. We will use Polyphyllin D and Diosgenin as case studies to illustrate the experimental approaches used to identify and validate molecular targets in cancer cells. These examples will serve as a practical guide for researchers aiming to elucidate the mechanism of action of this compound.
Comparative Analysis of Saponin Anticancer Activity
Saponins exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.[3][4][5] The following table summarizes the known targets and affected pathways of Polyphyllin D and Diosgenin, providing a comparative basis for investigating this compound.
| Compound | Cancer Cell Lines | Identified Target(s) | Affected Signaling Pathways | Reported IC50/EC50 Values |
| Polyphyllin D | Jurkat (Acute T-cell leukemia)[6], Hepatocellular Carcinoma (HepG2, Hep3B)[7], Non-Small-Cell Lung Cancer (gefitinib-resistant)[8] | SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2)[6], Acid Sphingomyelinase (SMPD1)[7][9] | PI3K/Akt/mTOR[8], ERK[6] | HepG2: ~1.5 µM, Hep3B: ~2.0 µM[7] |
| Diosgenin | Colon Cancer (SW480)[10], Oral Squamous Cell Carcinoma (SAS, HSC3)[11], Non-Small-Cell Lung Cancer (A549)[12] | STAT3 (Signal transducer and activator of transcription 3)[10] | NF-κB[12], PI3K/Akt[13], MEK/ERK[13] | SAS: 31.7 µM, HSC3: 61 µM[11] |
| This compound | Leukemia P388, Sarcoma 180 (in vivo)[1] | DNA (in vitro, single-strand breaks)[1] | To be determined | Not available for cancer cell lines |
Key Experimental Protocols for Target Validation
Validating the molecular target of a compound like this compound requires a multi-faceted approach. Below are detailed protocols for key experiments that are instrumental in target identification and validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is that a protein's thermal stability increases upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry (MS-CETSA).[14][16][17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding to the target protein.
Kinase Profiling
If this compound is hypothesized to target a kinase, a kinase profiling assay can be used to determine its specificity and potency against a panel of kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform the assay in-house using a panel of recombinant kinases. The assay typically measures the inhibition of kinase activity in the presence of the compound.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a specific concentration or as IC50 values for each kinase. This provides a selectivity profile of the compound.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the binding partners of a protein of interest or to pull down the cellular targets of a drug.[18][19]
Experimental Protocol:
-
Cell Lysate Preparation: Culture and lyse cancer cells.
-
Immunoprecipitation:
-
For known protein targets: Incubate the cell lysate with an antibody specific to the hypothesized target protein of this compound.
-
For unknown targets (using a modified compound): If a derivatized version of this compound with a tag (e.g., biotin) is available, it can be used to pull down its binding partners.
-
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes (or streptavidin beads for a biotinylated compound).
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interact with the target or the compound.[20][21]
-
Data Analysis: Compare the identified proteins between the this compound-treated and control samples to identify specific binding partners.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a hypothetical signaling pathway that could be affected by this compound.
Conclusion
While the direct molecular target of this compound in cancer cells remains to be fully elucidated by modern techniques, the methodologies outlined in this guide provide a robust framework for its identification and validation. By employing techniques such as CETSA, kinase profiling, and IP-MS, and drawing parallels from well-characterized saponins like Polyphyllin D and Diosgenin, researchers can systematically uncover the mechanism of action of this compound. This will be crucial for its potential development as a targeted anticancer therapeutic. The comparative data and detailed protocols presented here serve as a valuable resource for initiating and advancing such investigations.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 6. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphyllin D punctures hypertrophic lysosomes to reverse drug resistance of hepatocellular carcinoma by targeting acid sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyphyllin D punctures hypertrophic lysosomes to reverse drug resistance of hepatocellular carcinoma by targeting acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti- Cancer Potential of Diosgenin, a Steroidal Saponin, against Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. pelagobio.com [pelagobio.com]
- 16. researchgate.net [researchgate.net]
- 17. An update of label-free protein target identification methods for natural active products [thno.org]
- 18. Strategies for Selecting Key Interacting Proteins in IP-MS Studies - MetwareBio [metwarebio.com]
- 19. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 20. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
Sapurimycin: An Enigmatic Antitumor Agent with Uncharted Topoisomerase Poisoning Potential
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide endeavors to contextualize the antitumor antibiotic Sapurimycin within the broader landscape of topoisomerase poisons, a critical class of chemotherapeutic agents. However, a comprehensive direct comparison is currently hampered by the limited publicly available data on this compound's specific mechanism and quantitative efficacy.
This compound, an antitumor antibiotic isolated from Streptomyces sp. DO-116, has demonstrated preliminary antitumor activity. Early studies revealed its capacity to induce single-strand breaks in supercoiled plasmid DNA, a hallmark characteristic of topoisomerase I poisons.[1] This mode of action suggests that this compound may share a mechanistic class with well-established clinical agents that target topoisomerase I.
The Landscape of Topoisomerase Poisons
Topoisomerase enzymes are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes.[2][3] They function by creating transient breaks in the DNA backbone. Topoisomerase poisons exert their cytotoxic effects by stabilizing the transient covalent complex between the topoisomerase enzyme and the cleaved DNA strand.[2][4] This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[2][5]
Topoisomerase poisons are broadly categorized into two groups based on the enzyme they target:
-
Topoisomerase I Poisons: These agents, such as camptothecin and its derivatives (e.g., irinotecan, topotecan), trap the topoisomerase I-DNA cleavage complex, resulting in single-strand DNA breaks.[5]
-
Topoisomerase II Poisons: This group, which includes drugs like etoposide, doxorubicin, and mitoxantrone, stabilizes the topoisomerase II-DNA complex, leading to the formation of double-strand DNA breaks.
This compound: Unraveling the Mechanism
The observation that this compound induces single-strand DNA breaks strongly suggests its role as a topoisomerase I poison.[1] The stabilization of the topoisomerase I-DNA covalent complex is the key mechanism for this class of drugs.
Below is a conceptual workflow illustrating the general mechanism of a topoisomerase I poison and the point at which this compound is hypothesized to act.
Figure 1: Hypothesized mechanism of this compound as a topoisomerase I poison.
Comparative Efficacy: A Data Gap for this compound
A critical aspect of evaluating a new drug candidate is the direct comparison of its potency with existing treatments. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While extensive IC50 data is available for established topoisomerase poisons, similar quantitative data for this compound is not readily found in published literature.
To illustrate the type of data required for a meaningful comparison, the following table presents a hypothetical structure for comparing the cytotoxic activity of topoisomerase poisons.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Topoisomerase I (Hypothesized) | e.g., P388 Leukemia | Data Not Available | |
| e.g., Sarcoma 180 | Data Not Available | |||
| Camptothecin | Topoisomerase I | Various | Variable | Published Studies |
| Irinotecan | Topoisomerase I | Various | Variable | Published Studies |
| Etoposide | Topoisomerase II | Various | Variable | Published Studies |
| Doxorubicin | Topoisomerase II | Various | Variable | Published Studies |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
In Vivo Antitumor Activity
The initial discovery of this compound did report in vivo antitumor activity against P388 leukemia and Sarcoma 180 in murine models.[1] This demonstrates its potential as a therapeutic agent. However, without detailed dose-response studies and direct comparative in vivo experiments against other topoisomerase poisons, it is difficult to ascertain its relative efficacy.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the seminal paper on this compound describes its isolation and initial biological characterization, specific protocols for the DNA cleavage assays performed are not extensively detailed. For the broader class of topoisomerase poisons, several standardized assays are employed to determine their efficacy and mechanism of action.
DNA Relaxation Assay (for Topoisomerase I)
This assay is a fundamental method to screen for topoisomerase I inhibitors.
Figure 2: General workflow for a DNA relaxation assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified topoisomerase I, and the test compound (e.g., this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent (like SDS) and a proteinase to degrade the enzyme.
-
Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.
-
Interpretation: Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
DNA Cleavage Assay
This assay directly assesses the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A DNA substrate, often a radiolabeled oligonucleotide or a plasmid, is prepared.
-
Reaction: The DNA substrate is incubated with the topoisomerase enzyme in the presence of the test compound.
-
Complex Trapping: The addition of a strong denaturant (e.g., SDS) traps the covalent enzyme-DNA complex.
-
Protein Removal: A proteinase is used to digest the covalently bound topoisomerase, leaving a peptide attached to the DNA at the cleavage site.
-
Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. An increase in the intensity of the cleaved DNA bands in the presence of the compound indicates its activity as a topoisomerase poison.
Future Directions
The preliminary findings on this compound are intriguing and warrant further investigation to fully characterize its potential as a topoisomerase poison. Future research should focus on:
-
Explicitly confirming the inhibition of topoisomerase I through direct enzymatic assays.
-
Determining the IC50 values of this compound in a panel of cancer cell lines to quantify its cytotoxic potency.
-
Conducting comparative studies with clinically used topoisomerase I poisons like camptothecin and its analogs.
-
Performing detailed in vivo efficacy and toxicity studies to establish a therapeutic window.
-
Elucidating the precise molecular interactions between this compound, topoisomerase I, and DNA.
Conclusion
This compound represents a potential antitumor agent whose mechanism of action aligns with that of topoisomerase I poisons. Its ability to induce single-strand DNA breaks is a compelling piece of evidence. However, the current body of scientific literature lacks the detailed quantitative data and mechanistic studies necessary to perform a robust comparison with other drugs in this class. Further research is essential to unlock the full therapeutic potential of this compound and to accurately position it within the arsenal of topoisomerase-targeting cancer therapies.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Western Blot Analysis for DNA Damage Response: A Comparative Guide to Sapurimycin and Other Genotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA damage response (DDR) induced by the ribosome-inactivating protein Sapurimycin and contrasts it with the well-characterized genotoxic agents, Doxorubicin and Etoposide. While direct Western blot data for this compound's effect on the DDR is not currently available in published literature, this guide offers a framework for such analysis by presenting established protocols and data for known DNA damaging agents.
Introduction to this compound and the DNA Damage Response
This compound is a type I ribosome-inactivating protein (RIP) that inhibits protein synthesis by cleaving a specific adenine residue from the large ribosomal RNA. This disruption of protein synthesis ultimately leads to apoptosis. While not a direct DNA damaging agent, the profound cellular stress induced by ribosome inactivation can potentially trigger downstream signaling pathways that may intersect with the canonical DNA damage response.
The DNA Damage Response is a complex signaling network that detects and responds to DNA lesions, activating cell cycle checkpoints and DNA repair pathways to maintain genomic integrity. Key proteins in this response include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (resulting in γH2AX).
Comparative Western Blot Analysis of DDR Markers
This section details the expected outcomes of Western blot analysis for key DDR markers following treatment with the known DNA damaging agents, Doxorubicin and Etoposide. These agents serve as positive controls and benchmarks for assessing the potential of novel compounds like this compound to elicit a DDR.
Quantitative Data Summary
The following table summarizes typical quantitative changes observed in key DDR proteins after treatment with Doxorubicin and Etoposide, as analyzed by Western blotting. It is important to note that these values can vary depending on the cell line, drug concentration, and treatment duration.
| Treatment | Protein | Phosphorylation Site | Fold Change vs. Control (Range) |
| Doxorubicin | γH2AX | Ser139 | 5 - 20 fold increase |
| ATM | Ser1981 | 2 - 10 fold increase | |
| CHK2 | Thr68 | 3 - 15 fold increase | |
| Etoposide | γH2AX | Ser139 | 10 - 50 fold increase |
| ATM | Ser1981 | 5 - 25 fold increase | |
| CHK1 | Ser345 | 2 - 8 fold increase |
Experimental Protocols
Detailed methodologies for performing Western blot analysis of DDR markers are provided below. These protocols can be adapted for the investigation of this compound's effects.
Cell Culture and Treatment
-
Seed the desired cell line (e.g., HeLa, MCF-7, U2OS) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with this compound, Doxorubicin (positive control), or Etoposide (positive control) at various concentrations and for different time points (e.g., 1, 6, 24 hours). Include a vehicle-treated control group.
Protein Lysate Preparation
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-γH2AX, anti-phospho-ATM (Ser1981), anti-phospho-CHK1 (Ser345), anti-phospho-CHK2 (Thr68), and their total protein counterparts) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometric Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein and then to a loading control (e.g., β-actin or GAPDH).
-
Calculate the fold change in protein phosphorylation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the DNA damage response signaling pathway and the experimental workflow for Western blot analysis.
Caption: DNA Damage Response Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the DNA damage response induced by this compound and other well-established genotoxic agents using Western blotting. While direct experimental data for this compound's role in the DDR is pending, the provided protocols and comparative data for Doxorubicin and Etoposide offer a robust starting point for researchers. Investigating the potential for ribosome-inactivating proteins to indirectly activate DDR pathways could unveil novel cellular stress response mechanisms and provide valuable insights for drug development professionals. The use of the detailed methodologies and visualization tools presented here will facilitate clear and objective comparison of experimental outcomes.
Comparative Analysis of Sapurimycin and Kapurimycin: A Guide for Researchers
This guide provides a detailed comparative analysis of Sapurimycin and Kapurimycin, two structurally related antitumor antibiotics derived from Streptomyces species. The information presented is intended for researchers, scientists, and drug development professionals interested in the biological activities and mechanisms of these compounds.
Overview and Biological Activity
This compound and Kapurimycin are polyketide antibiotics that have demonstrated notable antibacterial and antitumor properties. While structurally similar, they exhibit distinct biological activities and potencies. This compound is recognized for its ability to induce single-strand breaks in DNA, contributing to its antitumor effects against murine leukemia P388 and sarcoma 180.[1] Kapurimycins, a complex of related compounds (A1, A2, and A3), have shown significant cytotoxicity against human cancer cell lines, including HeLa S3 and T24 bladder carcinoma cells.[2] Kapurimycin A3 is the most potent of the complex and has also demonstrated in vivo efficacy against murine leukemia P388.[2] Both this compound and Kapurimycins are active against Gram-positive bacteria.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Kapurimycin. It is important to note that specific IC50 and Minimum Inhibitory Concentration (MIC) values are not consistently reported in the publicly available scientific literature.
Table 1: Antitumor Activity
| Compound | Cell Line | Activity | IC50 (µg/mL) | Source |
| This compound | P388 Leukemia (in vivo) | Antitumor Activity | N/A | [1] |
| Sarcoma 180 (in vivo) | Antitumor Activity | N/A | [1] | |
| Kapurimycin A3 | HeLa S3 | Cytotoxic | N/A | [2] |
| T24 | Cytotoxic | N/A | [2] | |
| P388 Leukemia (in vivo) | Antitumor Activity | N/A | [2] |
Table 2: Antibacterial Activity
| Compound | Bacterial Type | Activity | MIC (µg/mL) | Source |
| This compound | Gram-positive bacteria | Active | N/A | [1] |
| Kapurimycin | Gram-positive bacteria | Active | N/A | [2] |
Mechanism of Action and Signaling Pathways
The precise signaling pathways activated by this compound and Kapurimycin in mammalian cells have not been extensively elucidated in the available literature. However, their primary mechanisms of action have been characterized.
This compound: The primary mechanism of antitumor activity for this compound is the induction of single-strand breaks in DNA.[1] This DNA damage can trigger a cascade of cellular responses, likely involving DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Kapurimycin: The cytotoxic effects of Kapurimycins are indicative of apoptosis induction in cancer cells. While the specific signaling cascade is unknown, it is plausible that it involves common apoptotic pathways triggered by cellular stress.
Visualizing the Mechanisms
The following diagrams illustrate the known mechanism of this compound and a generalized workflow for assessing cytotoxicity, a key characteristic of Kapurimycin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization based on the specific cell lines and laboratory conditions.
DNA Single-Strand Break Assay (Alkaline Unwinding Assay)
This protocol is adapted from methods used to detect DNA single-strand breaks.
Objective: To determine if this compound induces single-strand breaks in cellular DNA.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis solution (e.g., 0.2% SDS, 10 mM EDTA, 10 mM Tris-HCl, pH 8.0)
-
Alkaline unwinding solution (e.g., 0.03 M NaOH)
-
Neutralization solution (e.g., 0.02 M H3PO4)
-
DNA-binding fluorescent dye (e.g., PicoGreen® or SYBR® Green)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a vehicle-treated control.
-
Cell Lysis: Aspirate the medium, wash cells with PBS, and add cell lysis solution.
-
Alkaline Unwinding: Add the alkaline unwinding solution to initiate DNA denaturation at single-strand break sites. Incubate on ice for a specific time (e.g., 60 minutes).
-
Neutralization: Stop the unwinding process by adding the neutralization solution.
-
DNA Quantification: Transfer an aliquot of the lysate to a 96-well black microplate. Add the fluorescent DNA-binding dye, which preferentially binds to double-stranded DNA.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader (excitation/emission wavelengths appropriate for the dye).
-
Data Analysis: A decrease in fluorescence in this compound-treated cells compared to the control indicates an increase in single-stranded DNA, and thus, the presence of single-strand breaks.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
Objective: To determine the cytotoxic effect of Kapurimycin and this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, T24, P388)
-
Kapurimycin and this compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Kapurimycin or this compound. Include a vehicle-treated control and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound and Kapurimycin represent a promising class of antitumor antibiotics. Their activity against various cancer cell lines and Gram-positive bacteria warrants further investigation. While the direct induction of DNA damage by this compound is a known mechanism, the specific signaling pathways for both compounds remain to be fully elucidated. Future research should focus on identifying the molecular targets and downstream signaling events to better understand their therapeutic potential and to guide the development of more potent and selective analogs.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA-Damaging Anticancer Agents: Evaluating Specificity for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DNA-damaging agents, with an initial focus on the antitumor antibiotic Sapurimycin, and a detailed examination of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. The objective is to evaluate their specificity for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Introduction: The Quest for Cancer-Specific DNA Damage
A critical challenge in cancer therapy is to develop agents that selectively target and eliminate cancer cells while minimizing damage to healthy tissues. One major class of anticancer drugs achieves its therapeutic effect by inducing DNA damage, which preferentially affects rapidly dividing cancer cells.
This compound, an antitumor antibiotic produced by Streptomyces sp., was identified as an agent that causes single-strand breaks in DNA and demonstrated antitumor activity in murine models of leukemia and sarcoma.[1] While this early research was promising, the limited availability of recent data on this compound's cancer cell specificity necessitates a broader comparison with well-characterized DNA-damaging agents.
This guide will therefore pivot to a detailed comparison of two cornerstone chemotherapeutics: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based compound. Both drugs exert their cytotoxic effects primarily by damaging DNA, yet they exhibit distinct mechanisms of action and specificity profiles.
Comparative Analysis of Doxorubicin and Cisplatin
Mechanism of Action
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which can cause further damage to DNA, proteins, and cellular membranes.
Cisplatin , upon entering a cell, undergoes hydrolysis, forming a reactive platinum complex. This complex preferentially binds to the N7 position of purine bases in DNA, leading to the formation of DNA adducts. These adducts, primarily intrastrand crosslinks, create a physical kink in the DNA structure, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation: In Vitro Cytotoxicity and Specificity
The specificity of an anticancer drug can be quantified by comparing its cytotoxicity (often measured as the half-maximal inhibitory concentration, or IC50) against cancer cell lines versus normal, non-cancerous cell lines. A higher IC50 value for normal cells compared to cancer cells indicates greater selectivity. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of this specificity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
Table 1: Comparative IC50 Values of Doxorubicin and Cisplatin in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| MCF-7 | Breast | 2.50 | - | [2] |
| A549 | Lung | > 20 | - | [2] |
| HeLa | Cervical | 2.92 | - | [2] |
| HepG2 | Liver | 12.18 | - | [2] |
| Huh-7 | Liver | > 20 | - | [2] |
| Normal Cell Lines | ||||
| HK-2 | Kidney | > 20 | - | [2] |
| Ad-MSC | Adipose-derived Mesenchymal Stem Cells | Similar to A431 cancer cells | - | [3] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.
Table 2: Selectivity Index (SI) of Doxorubicin and Cisplatin
| Drug | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| Doxorubicin | HCT-116 (Colon) | VERO (Kidney) | 6.62 (when combined with Panax ginseng extract) | [4] |
| Cisplatin | HT-29 (Colon) | Non-cancerous cell line | Low | [5] |
| Doxorubicin | HT-29 (Colon) | Non-cancerous cell line | Low | [5] |
The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.
The available data suggest that while both Doxorubicin and Cisplatin are highly effective at killing cancer cells, their selectivity for cancer cells over normal cells is often limited, leading to the well-documented side effects of chemotherapy.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., Doxorubicin or Cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by Doxorubicin and Cisplatin that lead to cancer cell death.
Caption: Doxorubicin's mechanism of action leading to apoptosis.
Caption: Cisplatin's mechanism of action leading to apoptosis.
Experimental Workflow
Caption: Workflow for assessing drug cytotoxicity and specificity.
Conclusion
This guide provides a framework for comparing DNA-damaging anticancer agents, using the well-established drugs Doxorubicin and Cisplatin as primary examples. The data indicates that while these agents are potent inducers of cancer cell death, their specificity for malignant cells over healthy cells remains a significant challenge. The provided experimental protocols and workflow diagrams offer a systematic approach for researchers to evaluate the performance of novel therapeutic candidates. Future drug development efforts should continue to focus on improving the selectivity index of DNA-damaging agents to enhance their therapeutic window and reduce patient toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Sapurimycin and Etoposide for Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms, experimental data, and protocols for the antitumor agents Sapurimycin and Etoposide.
This guide provides a side-by-side comparison of this compound, a lesser-known antitumor antibiotic, and Etoposide, a widely used chemotherapeutic agent. While extensive data is available for Etoposide, information on this compound is limited, primarily stemming from foundational research in the early 1990s. This comparison aims to present the available data objectively, highlighting the areas where further research on this compound is needed to fully understand its therapeutic potential.
I. Overview and Chemical Properties
This compound is an antitumor antibiotic produced by Streptomyces sp. DO-116.[1] It belongs to the anthra-gamma-pyrone class of compounds, structurally related to pluramycin and kapurimycins.[1][2] Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant.[3] It is a well-established topoisomerase II inhibitor used in the treatment of various cancers.[3][4]
| Feature | This compound | Etoposide |
| Chemical Class | Anthra-gamma-pyrone antibiotic | Podophyllotoxin derivative |
| Source | Streptomyces sp. DO-116 | Semi-synthetic from Podophyllum species |
| Molecular Formula | C₂₅H₁₈O₉ | C₂₉H₃₂O₁₃ |
| Molecular Weight | 462.41 g/mol | 588.56 g/mol |
| General Mechanism | Induces single-strand DNA breaks | Topoisomerase II inhibitor, induces double-strand DNA breaks |
II. Mechanism of Action and Cellular Effects
This compound 's primary mechanism of action is reported to be the induction of single-strand breaks in DNA.[1] This was observed in vitro using supercoiled plasmid DNA. While the precise molecular interactions leading to this DNA damage are not fully elucidated, it is a common mechanism for many antitumor antibiotics that interfere with DNA replication and transcription. Compounds with a similar anthra-gamma-pyrone skeleton, like pluramycin, are known to intercalate into DNA and cause alkylation, which could be a potential mechanism for this compound as well.[2][5]
Etoposide , on the other hand, has a well-defined mechanism as a topoisomerase II inhibitor.[3][4] It forms a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[3] The accumulation of these double-strand breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptosis.[3]
Signaling Pathways
This compound: The specific signaling pathways activated by this compound-induced DNA damage have not been reported. It is plausible that, like other DNA damaging agents, it could activate pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are central to the DNA damage response. However, this remains to be experimentally verified.
Etoposide: Etoposide-induced DNA double-strand breaks activate a cascade of signaling pathways. A key player is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis by upregulating pro-apoptotic proteins like Bax. Additionally, Etoposide has been shown to induce apoptosis through the Fas/FasL pathway.
III. Antitumor Activity and Cytotoxicity
This compound has demonstrated antitumor activity in murine models of leukemia P388 and sarcoma 180.[1] However, specific quantitative data such as IC50 values against various cancer cell lines are not available in the public domain.
Etoposide has a broad spectrum of activity against various cancers, including lung, testicular, and ovarian cancers. Its cytotoxicity has been extensively studied in numerous cell lines.
| Cell Line | Cancer Type | Etoposide IC50 | Reference |
| A549 | Lung Carcinoma | 3.49 µM (72h) | [6] |
| BEAS-2B | Normal Lung | 2.10 µM (72h) | [6] |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 μM | [4] |
| HeLa | Cervical Cancer | 209.90 ± 13.42 μM | [4] |
| HepG2 | Liver Cancer | 30.16 µM | [4] |
| MOLT-3 | Leukemia | 0.051 µM | [4] |
| MCF-7 | Breast Cancer | ~150 µM (24h) | [7] |
| MDA-MB-231 | Breast Cancer | ~200 µM (48h) | [7] |
IV. Experimental Protocols
For Etoposide, a wealth of detailed protocols is available in the scientific literature. Below are representative protocols for key assays.
A. Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of Etoposide on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Etoposide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Etoposide in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Etoposide dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by Etoposide using flow cytometry.
Materials:
-
Cancer cell line
-
Etoposide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Etoposide at a concentration known to induce apoptosis for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. DNA Damage Assay (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.
Materials:
-
Cancer cell line
-
Etoposide
-
Comet Assay Kit (containing lysis solution, low melting point agarose, etc.)
-
Microscope slides
-
Electrophoresis chamber
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software for analysis
Procedure:
-
Treat cells with Etoposide for a desired time.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose and spread onto a pre-coated microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Perform alkaline electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., by measuring the tail moment) using image analysis software.
V. Conclusion and Future Directions
This comparative guide highlights the significant disparity in the available scientific knowledge between this compound and Etoposide. Etoposide is a well-characterized and clinically utilized anticancer agent with a clearly defined mechanism of action and a vast body of supporting experimental data. This compound, while showing initial promise as an antitumor antibiotic with DNA-damaging properties, remains largely unexplored.
To fully assess the potential of this compound as a therapeutic agent, further research is imperative. Key areas for future investigation include:
-
Detailed Mechanistic Studies: Elucidating the precise molecular target of this compound and the mechanism by which it induces single-strand DNA breaks.
-
Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify its spectrum of activity.
-
Signaling Pathway Analysis: Investigating the cellular signaling pathways activated in response to this compound-induced DNA damage.
-
In Vivo Efficacy Studies: Conducting more extensive preclinical studies in various animal models of cancer to evaluate its therapeutic efficacy and toxicity profile.
-
Comparative Studies: Performing direct head-to-head comparisons with other DNA-damaging agents, including Etoposide, to benchmark its potency and selectivity.
By addressing these knowledge gaps, the scientific community can determine if this compound or its derivatives hold promise for the future of cancer therapy.
References
- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pluramycin A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 6. netjournals.org [netjournals.org]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sapurimycin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Sapurimycin, an antitumor antibiotic. Adherence to these procedures is essential for maintaining a safe laboratory environment, preventing occupational exposure, and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively handling this compound.
This compound is classified as an antitumor antibiotic and should be handled with the same precautions as other cytotoxic agents.[1] All waste generated from its use, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemotherapy waste.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal information for this compound, the following table summarizes general quantitative and procedural data for handling cytotoxic waste, which should be applied to this compound disposal.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemotherapy/Cytotoxic Waste | This compound is an antitumor antibiotic.[1] |
| Primary Disposal Route | High-Temperature Incineration | Standard for cytotoxic waste to ensure complete destruction.[2] |
| Liquid Waste pH | Neutral pH (if applicable) | To prevent reactions with other chemicals in the waste stream. |
| PPE Requirement | Impermeable Gown, 2 pairs of Chemo-rated Gloves, Eye Protection (goggles/face shield) | Standard for handling cytotoxic compounds to prevent exposure.[3][4] |
| Contaminated Sharps | Yellow, puncture-proof "Chemo Sharps" container | To prevent physical injury and cytotoxic exposure.[5] |
| Contaminated Labware | Yellow bags or rigid, leak-proof containers labeled "Chemotherapeutic Waste" | For incineration.[5][6] |
| Bulk/Unused this compound | Hazardous chemical waste stream for incineration | To be handled by a licensed hazardous waste contractor.[6] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the required steps for the safe disposal of various forms of this compound waste.
Disposal of Pure (Bulk) this compound
-
Segregation: Isolate pure this compound waste from all other laboratory waste streams.
-
Packaging: Place the solid or liquid this compound in a clearly labeled, sealed, and leak-proof container compatible with hazardous chemical waste.
-
Labeling: The label must include "Hazardous Waste," "Chemotherapeutic Waste," "this compound," the approximate quantity, and the date of accumulation.[6]
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[2]
Disposal of this compound Solutions (e.g., Stock Solutions, Experimental Media)
-
Segregation: Do not mix this compound solutions with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Packaging: Collect this compound solutions in a dedicated, leak-proof, and sealed container.
-
Labeling: Clearly label the container with "Hazardous Waste," "Liquid Chemotherapeutic Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.
-
Storage: Store in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. Do not dispose of liquid this compound waste down the drain. [6]
Disposal of this compound-Contaminated Solid Waste (Non-Sharps)
This category includes items such as pipette tips, gloves, gowns, bench paper, and cell culture plates that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.[6]
-
Packaging: Place the contaminated materials in a designated yellow chemotherapeutic waste bag or a rigid, leak-proof container labeled "Chemotherapeutic Waste".[2][5] These bags should be at least 2 mm thick for polypropylene.[4]
-
Storage: Once the primary container is full, seal it and place it in a designated biohazard box for pickup. Clearly mark the box as "Chemotherapeutic Waste".[6]
-
Collection: Arrange for pickup by your institution's hazardous waste management service for incineration.[5]
Disposal of this compound-Contaminated Sharps
This includes needles, syringes, scalpels, and broken glass that have been in contact with this compound.
-
Segregation: Immediately place all this compound-contaminated sharps into a designated sharps container.
-
Packaging: Use a yellow, puncture-proof, and leak-proof sharps container that is clearly labeled "Chemo Sharps" or "Cytotoxic Sharps".[3][5]
-
Storage: When the sharps container is three-quarters full, seal it.
-
Collection: Place the sealed sharps container into a yellow chemotherapeutic waste bag or as directed by your institutional EHS for incineration.[5]
Visualized Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Sapurimycin
Disclaimer: This document provides essential safety and logistical information for handling Sapurimycin, an antitumor antibiotic. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is based on best practices for handling potent cytotoxic compounds and other hazardous antineoplastic agents. Researchers, scientists, and drug development professionals must supplement this information with a thorough risk assessment specific to their laboratory conditions and consult with their institution's environmental health and safety department.
This compound is an antitumor antibiotic that exhibits potent activity against Gram-positive bacteria and shows significant antitumor effects. Due to its cytotoxic nature, strict adherence to safety protocols is mandatory to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powdered form of the drug or when there is a risk of aerosolization. | Prevents inhalation of the hazardous substance. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain a safe working environment. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Follow these steps for proper disposal:
-
Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant "Chemotherapy" or "Cytotoxic" sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a yellow bag or a container with a cytotoxic waste label).
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Waste: this compound." Do not dispose of this waste down the drain.
-
-
Packaging and Labeling: All waste containers must be securely sealed and labeled with the contents ("this compound Waste"), the hazard classification (Cytotoxic), and the date of accumulation.
-
Final Disposal: Arrange for the collection and disposal of all this compound waste through your institution's certified hazardous waste management vendor.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed.
Materials:
-
Cytotoxic spill kit
-
Appropriate PPE (as described above)
-
Detergent solution
-
70% ethanol or another suitable laboratory disinfectant
-
Absorbent pads
-
Hazardous waste bags
Procedure:
-
Preparation: Ensure all necessary PPE is worn before beginning the decontamination process. Prepare a detergent solution and have 70% ethanol and absorbent pads ready.
-
Initial Cleaning: Liberally apply the detergent solution to the contaminated surface. Using absorbent pads, wipe the area in a concentric circle, starting from the outside and moving inward to prevent spreading the contamination.
-
Rinsing: Using new absorbent pads soaked in distilled water, rinse the surface thoroughly to remove the detergent.
-
Disinfection: Wipe the surface with 70% ethanol or another appropriate disinfectant and allow it to air dry.
-
Disposal: All cleaning materials (absorbent pads, used PPE) must be disposed of as hazardous waste.
Emergency Procedures
Immediate and correct response to emergencies is critical to minimize harm.
1. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2. Spill Cleanup:
-
Small Spills (<5 mL or 5 g):
-
Alert others in the area.
-
Don the appropriate PPE from a cytotoxic spill kit.
-
If the spill is a powder, cover it with a damp absorbent pad to avoid aerosolization.
-
If it is a liquid, cover it with an absorbent pad.
-
Carefully clean the area as described in the decontamination protocol.
-
Place all contaminated materials in a hazardous waste bag.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
Alert your institution's emergency response team or environmental health and safety department.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
